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Core Science & Biosynthesis

Foundational

Engineering Targeted Protein Degradation: The Strategic Role of n-Boc 5-(methylamino)pentan-1-ol in PROTAC Linker Design

Executive Summary Proteolysis Targeting Chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins. Operating in the "beyond Rule of 5" (bRo5) chemical space, P...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Proteolysis Targeting Chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins. Operating in the "beyond Rule of 5" (bRo5) chemical space, PROTACs require meticulous optimization of their physicochemical properties to achieve cellular permeability and oral bioavailability. The linker connecting the Protein of Interest (POI) ligand to the E3 ligase ligand is not merely a passive spacer; it is a critical determinant of ternary complex formation, cooperativity, and pharmacokinetics.

This technical guide explores the mechanistic rationale, physicochemical impact, and synthetic integration of n-Boc 5-(methylamino)pentan-1-ol (also known as tert-butyl (5-hydroxypentyl)(methyl)carbamate), a highly specialized heterobifunctional alkyl linker building block used extensively in modern PROTAC development [1], [2].

Chemical Anatomy & Physicochemical Rationale

The structure of n-Boc 5-(methylamino)pentan-1-ol ( HO−(CH2​)5​−N(CH3​)−Boc ) offers orthogonal reactivity and specific physicochemical advantages over traditional Polyethylene Glycol (PEG) linkers.

The 5-Carbon Alkyl Chain

Unlike PEG linkers, which introduce multiple hydrogen bond acceptors (HBAs) and increase the Topological Polar Surface Area (TPSA), alkyl chains are purely hydrophobic. The 5-carbon length provides a spatial separation of approximately 6–7 Å. This specific distance frequently serves as a "Goldilocks" zone—long enough to prevent steric clashing between the target protein and the E3 ligase (e.g., VHL or CRBN), yet short enough to minimize the entropic penalty of ternary complex formation [3].

The Strategic N-Methyl Group

The inclusion of the N-methyl group is a deliberate design choice to optimize membrane permeability. When the deprotected secondary amine is coupled to a carboxylic acid on a ligand, it forms a tertiary amide .

  • Causality: Secondary amides (derived from primary amines) possess an N-H bond, acting as a Hydrogen Bond Donor (HBD). High HBD counts severely restrict passive lipid bilayer permeation. By utilizing an N-methylated linker, the resulting tertiary amide eliminates this HBD. This strategy often imparts "chameleonic" properties to the PROTAC, allowing it to bury its polar surface area in lipophilic environments, dramatically enhancing cellular uptake.

Orthogonal Protection (N-Boc and Primary Alcohol)

The molecule features a primary alcohol at one terminus and an N-Boc-protected secondary amine at the other. This heterobifunctionality allows for strict, unidirectional step-by-step synthesis without the risk of polymerization or cross-linking.

G POI Target Protein (e.g., BTK) Ligand1 POI Ligand POI->Ligand1 Linker 5-Carbon Alkyl Linker (N-methyl) Ligand1->Linker Ligand2 E3 Ligase Ligand (e.g., CRBN/VHL) Linker->Ligand2 E3 E3 Ubiquitin Ligase Ligand2->E3 Ub Ubiquitination Cascade E3->Ub Transfers Ub->POI Degradation

Fig 1: PROTAC ternary complex formation mediated by a 5-carbon alkyl linker.

Comparative Data: Alkyl vs. PEG Linkers

Selecting between an alkyl linker (like the 5-carbon variant) and a PEG linker requires balancing solubility against permeability. The table below summarizes the quantitative and qualitative impacts of this choice.

Property / Metric5-Carbon Alkyl (N-Methyl)PEG2 / PEG3 EquivalentImpact on bRo5 Space & Pharmacokinetics
Topological Polar Surface Area (TPSA) Low contributionHigh contribution (+9.2 Ų per oxygen)Alkyl linkers keep TPSA low, favoring passive membrane permeability.
Hydrogen Bond Donors (HBD) 0 (Forms tertiary amide)1 (If unmethylated primary amine is used)N-methylation eliminates an HBD, critically improving cell penetration.
Lipophilicity (LogP) Increases (Highly lipophilic)Decreases (Hydrophilic)Alkyl chains can reduce aqueous solubility, requiring formulation optimization.
Conformational Flexibility High (freely rotating C-C bonds)High (C-O-C bonds)Both allow structural adaptation during ternary complex formation.

Self-Validating Experimental Protocols

The following step-by-step methodology details the incorporation of n-Boc 5-(methylamino)pentan-1-ol into a PROTAC scaffold. This protocol is designed as a self-validating system, ensuring intermediate integrity before proceeding to subsequent steps.

Phase 1: Alcohol Activation and E3 Ligand Conjugation (Mitsunobu Reaction)

Often used to couple the linker to a phenolic hydroxyl on a VHL ligand (e.g., VH032 derivatives).

  • Preparation: Dissolve the E3 ligase ligand (1.0 eq), n-Boc 5-(methylamino)pentan-1-ol (1.2 eq), and Triphenylphosphine ( PPh3​ , 1.5 eq) in anhydrous THF (0.1 M) under an inert argon atmosphere.

  • Activation: Cool the reaction mixture to 0°C using an ice bath.

  • Addition: Dropwise add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) over 15 minutes.

    • Causality: DIAD must be added slowly to control the exothermic formation of the betaine intermediate. Mitsunobu is preferred over tosylation here because it is milder and avoids the generation of strong acids or the need for harsh nucleophilic substitution conditions.

  • Reaction: Remove the ice bath and stir at room temperature for 12 hours.

  • Validation: Monitor via LC-MS. Look for the product mass and the distinct absence of the starting E3 ligand. Note the presence of triphenylphosphine oxide ( Ph3​P=O ) byproduct.

  • Purification: Concentrate under reduced pressure and purify via silica gel chromatography (Hexanes/EtOAc) to isolate the Boc-protected intermediate.

Phase 2: Boc Deprotection
  • Preparation: Dissolve the purified intermediate in anhydrous Dichloromethane (DCM) (0.2 M).

  • Cleavage: Add Trifluoroacetic acid (TFA) to achieve a 20% v/v solution. Alternatively, use 4M HCl in Dioxane to avoid TFA salts.

  • Reaction: Stir at room temperature for 2 hours.

  • Validation: Monitor via LC-MS. The intact Boc-protected mass should completely disappear, replaced by a peak corresponding to [M−100+H]+ (loss of Boc group).

  • Isolation: Evaporate the solvent thoroughly. Co-evaporate with toluene (3x) to remove residual TFA. Critical Step: Residual acid will neutralize the base in the subsequent coupling step, destroying the yield.

Phase 3: Amide Coupling to POI Ligand
  • Preparation: Dissolve the POI ligand containing a free carboxylic acid (1.0 eq) and the deprotected linker-E3 intermediate (1.1 eq) in anhydrous DMF (0.1 M).

  • Activation: Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

    • Causality: HATU is strictly required here. Because the linker terminates in a secondary amine (N-methyl), it is sterically hindered. Standard coupling reagents like EDC/HOBt will result in sluggish kinetics and poor yields. HATU provides the necessary electrophilic activation to drive tertiary amide formation.

  • Reaction: Stir at room temperature for 4-6 hours.

  • Validation & Purification: Confirm product formation via LC-MS. Purify the final PROTAC using Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

Workflow A 1. n-Boc 5-(methylamino)pentan-1-ol (Starting Material) B 2. Alcohol Activation (Mitsunobu or Tosylation) A->B Reagents: DIAD/PPh3 C 3. Etherification / SN2 (Coupling to E3 Ligand) B->C Reagents: Base, Heat D 4. Boc Deprotection (TFA in DCM or HCl in Dioxane) C->D Reagents: Acidic Cleavage E 5. Amide Coupling (Coupling to POI Ligand) D->E Reagents: HATU/DIPEA F 6. Final PROTAC Purification (Prep-HPLC) E->F Yield: 30-50% (Global)

Fig 2: Step-by-step synthetic workflow for incorporating the n-Boc protected alkyl linker.

Standard Reaction Parameters & Yields

Synthetic StepPreferred ReagentsTypical YieldCausality / Rationale
1. Alcohol Activation DIAD, PPh3​ , THF65 - 85%Mild conditions prevent degradation of complex E3 ligands; stereochemistry is preserved if applicable.
2. Boc Deprotection 4M HCl in Dioxane> 95%HCl is preferred over TFA to avoid fluorinated counter-ions which can complicate downstream Prep-HPLC isolation.
3. Amide Coupling HATU, DIPEA, DMF50 - 75%Highly active uronium salt (HATU) overcomes the steric hindrance of the secondary N-methyl amine.

Conclusion

The utilization of n-Boc 5-(methylamino)pentan-1-ol in PROTAC synthesis exemplifies rational drug design at the molecular level. By leveraging a 5-carbon alkyl chain, chemists can precisely tune the spatial geometry required for effective ternary complex formation. Furthermore, the strategic inclusion of the N-methyl group masks hydrogen bond donors, shifting the physicochemical profile toward enhanced cellular permeability—a critical bottleneck in the development of clinical-grade degraders.

References

  • World Intellectual Property Organization. "Degradation of Bruton's Tyrosine Kinase (BTK) by Conjugation of BTK Inhibitors with E3 Ligase Ligand and Methods of Use." Patent WO2021018018A1.
Exploratory

n-Boc 5-(methylamino)pentan-1-ol CAS number and structural formula

An In-depth Technical Guide to tert-Butyl (5-hydroxypentyl)(methyl)carbamate: Synthesis, Characterization, and Application Authored by a Senior Application Scientist This guide provides a comprehensive technical overview...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to tert-Butyl (5-hydroxypentyl)(methyl)carbamate: Synthesis, Characterization, and Application

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of tert-butyl (5-hydroxypentyl)(methyl)carbamate, a bifunctional organic building block of significant interest to researchers in medicinal chemistry and drug development. We will delve into its chemical identity, a detailed and validated synthesis protocol, robust characterization methods, and its potential applications as a versatile synthetic intermediate.

Compound Profile and Structural Elucidation

tert-Butyl (5-hydroxypentyl)(methyl)carbamate, systematically named according to IUPAC nomenclature, is a carbamate-protected amino alcohol. The core structure consists of a five-carbon pentanol backbone, functionalized with a methylamino group at the C5 position. The nucleophilicity and basicity of this secondary amine are masked by the tert-butyloxycarbonyl (Boc) protecting group.

While a dedicated CAS Number for this specific molecule is not prominently listed in major chemical databases, it is unequivocally defined by its structure. For synthetic planning, the parent amine, 5-(methylamino)pentan-1-ol, is readily available under CAS Number 2751-70-4 .[1][2][3][4]

Structural Formula:

Physicochemical Properties:

PropertyValue
Systematic Name tert-butyl (5-hydroxypentyl)(methyl)carbamate
Molecular Formula C11H23NO3
Molecular Weight 217.31 g/mol
Parent Amine CAS 2751-70-4[1][2][5]
Appearance Predicted: Colorless to pale yellow oil or low-melting solid

The Strategic Role of the Boc Protecting Group

In multistep organic synthesis, the selective masking and demasking of reactive functional groups is a foundational strategy.[6] The tert-butyloxycarbonyl (Boc) group is arguably the most common protecting group for amines in non-peptide chemistry, prized for its reliability and predictable reactivity.[7]

Causality Behind its Utility:

  • Robustness: The Boc group is stable to a wide range of reaction conditions, including most nucleophiles, bases, and reductive agents, allowing for extensive chemical modifications at other sites of the molecule.[8]

  • Facile Cleavage: Its key advantage is its lability under mild acidic conditions.[9] Reagents like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent can efficiently remove the Boc group, regenerating the free amine.[7]

  • Orthogonality: The acid-labile nature of the Boc group makes it orthogonal to other common protecting groups, such as the base-labile Fmoc (fluorenylmethyloxycarbonyl) group or the hydrogenolysis-cleavable Cbz (benzyloxycarbonyl) group. This orthogonality is critical for complex synthetic routes where sequential deprotection is required.[10]

The workflow for selecting a Boc deprotection method is guided by the substrate's overall sensitivity to acid.

Caption: Decision workflow for choosing a Boc deprotection method.

Synthesis Protocol: N-Boc Protection of 5-(methylamino)pentan-1-ol

This protocol details a reliable, lab-scale synthesis of the title compound from its corresponding secondary amino alcohol. The procedure is based on well-established methods for the N-Boc protection of amines.[7][11]

Experimental Workflow Diagram:

Caption: Step-wise workflow for the synthesis and purification.

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask charged with a magnetic stir bar, add 5-(methylamino)pentan-1-ol (1.0 eq). Dissolve it in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.2 M concentration).

  • Addition of Base: Add triethylamine (TEA, 1.2 eq) to the solution. The base is critical as it neutralizes the acidic byproduct generated during the reaction.

  • Boc Anhydride Addition: Cool the mixture in an ice bath (0 °C). Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent. The slight excess of Boc₂O ensures complete conversion of the starting amine.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed (typically 4-12 hours).

  • Quenching & Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in a water-immiscible solvent like ethyl acetate. Wash the organic layer sequentially with a weak acidic solution (e.g., 5% citric acid), water, and brine. This removes the base and other aqueous-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate in vacuo to yield the crude product.

  • Purification: If necessary, purify the crude oil/solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl (5-hydroxypentyl)(methyl)carbamate.

Analytical Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic methods. While actual spectra are dependent on the specific acquisition conditions, the following provides an authoritative guide to the expected signals.[12]

Predicted Spectroscopic Data:

TechniqueExpected Signals
¹H NMR ~3.6 ppm (t, 2H): Triplet for the -CH₂-OH protons. ~3.2 ppm (t, 2H): Triplet for the -N-CH₂- protons. ~2.8 ppm (s, 3H): Singlet for the N-CH₃ protons. ~1.5 ppm (m, 6H): Multiplets for the three internal methylene (-CH₂-) groups. ~1.4 ppm (s, 9H): Characteristic large singlet for the tert-butyl protons of the Boc group.
¹³C NMR ~156 ppm: Carbonyl carbon of the carbamate. ~80 ppm: Quaternary carbon of the tert-butyl group. ~62 ppm: Carbon of the -CH₂-OH group. ~48 ppm & ~35 ppm: Carbons of the N-CH₂ and N-CH₃ groups (rotamers may be observed). ~32, ~28, ~23 ppm: Carbons of the pentyl chain and the tert-butyl methyl groups.
FT-IR (neat) ~3400 cm⁻¹ (broad): O-H stretch from the alcohol. ~2970, 2860 cm⁻¹: C-H stretches (aliphatic). ~1690 cm⁻¹ (strong): C=O stretch from the Boc carbamate.

Applications in Drug Discovery and Development

tert-Butyl (5-hydroxypentyl)(methyl)carbamate is not an end-product but a valuable synthetic intermediate. Its bifunctional nature—a protected nucleophile at one end and a reactive alcohol at the other—makes it an ideal building block.[13][14]

  • Linker Chemistry: The molecule can act as a non-limiting linker in the synthesis of more complex molecules, such as Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs), where precise spacing between two molecular entities is required.[14]

  • Scaffold Derivatization: The primary alcohol can be easily converted into other functional groups. For instance, oxidation yields an aldehyde for reductive amination, while conversion to a tosylate or mesylate transforms it into an excellent electrophile for substitution reactions with various nucleophiles.[15][16]

  • Synthesis of Novel Pharmacophores: After modifying the hydroxyl terminus, the Boc group can be removed to reveal the secondary amine. This amine can then participate in amide bond formation, alkylation, or other reactions to build novel molecular architectures for screening in drug discovery programs.

Conclusion

tert-Butyl (5-hydroxypentyl)(methyl)carbamate is a strategically designed synthetic building block that leverages the stability and reliability of the Boc protecting group. Its dual functionality provides a versatile platform for synthetic chemists to construct complex molecular targets. The detailed protocols and characterization data within this guide offer researchers a self-validating framework to synthesize, confirm, and effectively utilize this compound in their research and development endeavors.

References

  • Benchchem. The Indispensable Role of the Boc Protecting Group in Organic Chemistry: A Technical Guide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeJbNYy3yHoafRaDBcdPYVVbrlfZ1wDKqOqID38cqa-_aidP2ppnM8dNCb4iDzcGvrJvii4sqZyCGS99Rkh0DNqWqZrDGLeWpHbim5AfkrXYfRwBXCUsAZpr-u7uhMNrERQWrxXqULIvwD7eMS9tjs_OwEsfx_pmVGbsjHfNWJuzzM1efNqp7cI1ynCjEgr27rVFVAMgJTJHFMBbaprl-1R8GLYU1ARNzHbWOO0bmSCMkqtJvRhA==]
  • Wikipedia. tert-Butyloxycarbonyl protecting group. [URL: https://en.wikipedia.org/wiki/Tert-Butyloxycarbonyl_protecting_group]
  • Organic Chemistry Portal. Boc-Protected Amino Groups. [URL: https://www.organic-chemistry.org/protectivegroups/amino/boc-amino.htm]
  • The Journal of Organic Chemistry. The Role of Protective Groups in Organic Synthesis. [URL: https://pubs.acs.org/doi/10.1021/jo00091a001]
  • J&K Scientific LLC. BOC Protection and Deprotection. [URL: https://www.jk-sci.com/boc-protection-and-deprotection]
  • CymitQuimica. CAS 118811-34-0: TERT-BUTYL N-[5-(TOSYLOXY)PENTYL]CARBAMATE. [URL: https://www.cymitquimica.com/cas/118811-34-0]
  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring Organic Synthesis with Tert-Butyl (5-hydroxypentyl)carbamate: A Guide for Researchers. [URL: https://www.inno-pharmchem.com/news/exploring-organic-synthesis-with-tert-butyl-5-hydroxypentyl-carbamate-a-guide-for-researchers-26513339.html]
  • Royal Society of Chemistry. General remarks Synthetic Procedures and spectroscopic data for 1-5 and 7. [URL: https://www.rsc.
  • BLD Pharm. 2751-70-4|5-(Methylamino)pentan-1-ol. [URL: https://www.bldpharm.com/products/2751-70-4.html]
  • Sigma-Aldrich. 5-(Methylamino)pentan-1-ol | 2751-70-4. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh97f03f27]
  • Sigma-Aldrich. 5-(Boc-amino)-1-pentanol. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/638150]
  • Merck. 5-(Methylamino)pentan-1-ol | 2751-70-4. [URL: https://www.merckmillipore.com/US/en/product/5-Methylaminopentan-1-ol,AMBH97F03F27]
  • Lab-Chemicals.Com. 5-(Methylamino)pentan-1-ol, 95%. [URL: https://www.lab-chemicals.com/product/5-methylaminopentan-1-ol-95/]
  • Semantic Scholar. Supplementary Information Enantioselective radical C-H amination for the synthesis of β-amino alcohols. [URL: https://www.semanticscholar.org/paper/Supplementary-Information-Enantioselective-radical-Espelt-Wiensch/4e9275988581e2898711442c26274431d1671911]
  • ResearchGate. Synthesis of N-BOC amines by various routes. [URL: https://www.researchgate.net/figure/Synthesis-of-N-BOC-amines-by-various-routes_fig1_328905380]
  • MedChemExpress. 5-(Boc-amino)-1-pentanol. [URL: https://www.medchemexpress.com/5-(boc-amino)-1-pentanol.html]
  • Sigma-Aldrich. 5-(Methylamino)pentan-1-ol. [URL: https://www.sigmaaldrich.com/US/en/search/2751-70-4?focus=products&page=1&perpage=30&sort=relevance&term=2751-70-4&type=cas_number]
  • Guidechem. 1-Pentanol, 5-(methylamino)- 2751-70-4 wiki. [URL: https://www.guidechem.com/wiki/1-Pentanol,-5-(methylamino)--2751-70-4.html]
  • ChemicalBook. TERT-BUTYL N-[5-(TOSYLOXY)PENTYL]CARBAMATE | 118811-34-0. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6875889.htm]
  • Benchchem. Application Note: NMR Spectroscopic Characterization of Boc-Trp-Phe-OMe. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKtS8uAXGMAtP745_Kyzj0kPc_5f7HAa19utnsuB7mtg04x7fJkXg3vQK91L5mCvbLLYjg8hlUIl1gWY72Bu7mJVJ4eU7nACh1PqznwV8pbYk44X3dpXzTweWyqKzalNWCoYiwI_b4F7K1d_qRsLsXJ8tUgQI2QfgfDdIo-g4AC5dc7xAt8pUv6txL-2cUMvkDH9J9qG_gGaRJ6kKHv37uWx-C]

Sources

Foundational

Technical Whitepaper: n-Boc 5-(methylamino)pentan-1-ol in Medicinal Chemistry

Executive Summary In the rapidly evolving landscape of targeted protein degradation, the architectural design of the linker connecting the Protein of Interest (POI) ligand to the E3 ubiquitin ligase ligand is as critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of targeted protein degradation, the architectural design of the linker connecting the Protein of Interest (POI) ligand to the E3 ubiquitin ligase ligand is as critical as the pharmacophores themselves. n-Boc 5-(methylamino)pentan-1-ol (CAS: 1373210-02-6) has emerged as a highly versatile, bifunctional aliphatic building block[1]. Featuring a 5-carbon alkyl chain, a primary hydroxyl group, and a Boc-protected secondary methylamine, this molecule serves as a premier linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

This guide explores the structural rationale behind this specific linker, its mechanistic role in ternary complex formation, and provides field-proven, self-validating synthetic protocols for drug development professionals.

Structural Rationale & Physicochemical Profiling

The selection of n-Boc 5-(methylamino)pentan-1-ol over traditional polyethylene glycol (PEG) linkers is driven by two fundamental physicochemical principles:

The Aliphatic Advantage

PEG linkers are highly flexible and hydrophilic, which aids in aqueous solubility but often hampers cell membrane permeability due to an inflated topological polar surface area (TPSA). Conversely, aliphatic hydrocarbon linkers like the 5-carbon chain in n-Boc 5-(methylamino)pentan-1-ol significantly increase the lipophilicity of the resulting heterobifunctional molecule[2]. This lipophilic shift is a key driver for passive intracellular accumulation, a critical requirement for PROTACs targeting intracellular proteins[3].

The N-Methyl Exit Vector

The presence of the N-methyl group is a deliberate medicinal chemistry optimization. When a standard primary amine is coupled to a carboxylic acid to form an amide bond, it retains one Hydrogen Bond Donor (HBD). However, when the secondary methylamine of n-Boc 5-(methylamino)pentan-1-ol is coupled, the resulting tertiary amide possesses zero HBDs. According to beyond-Rule-of-5 (bRo5) guidelines, minimizing HBDs is essential for preventing the molecule from becoming trapped in the aqueous extracellular matrix, thereby drastically improving cellular penetrance.

Mechanistic Role in PROTAC Design

Bifunctional compounds composed of a target protein-binding moiety and an E3 ubiquitin ligase-binding moiety induce proteasome-mediated degradation of selected proteins[4]. The 5-carbon length of this linker provides approximately 6–7 Å of linear distance between the two ligands. This spatial geometry is often the "sweet spot" for allowing the E3 ligase to reach the POI for successful polyubiquitination while remaining short enough to benefit from cooperative protein-protein interactions within the ternary complex.

PROTAC_Pathway PROTAC PROTAC Molecule (Alkyl Linker) POI Protein of Interest PROTAC->POI Binds Target E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits Ligase Ternary Ternary Complex POI->Ternary E3->Ternary Ub Polyubiquitination Ternary->Ub Proximity Effect Proteasome 26S Proteasome Ub->Proteasome Degradation Target Degradation Proteasome->Degradation

PROTAC-mediated target protein degradation pathway utilizing an alkyl-linked molecule.

Synthetic Methodologies & Experimental Protocols

Trustworthiness in synthetic chemistry relies on self-validating systems. The following protocols for incorporating n-Boc 5-(methylamino)pentan-1-ol are designed with built-in analytical checkpoints to ensure causality and intermediate fidelity.

Synthetic_Workflow Start n-Boc 5-(methylamino)pentan-1-ol Act Hydroxyl Activation (MsCl, TEA, DCM) Start->Act Couple1 SN2 Coupling (E3 Ligand) Act->Couple1 Deprotect Boc Deprotection (TFA/DCM) Couple1->Deprotect Couple2 Amidation/Alkylation (POI Ligand) Deprotect->Couple2 Final Purified PROTAC Couple2->Final

Step-by-step synthetic workflow for incorporating n-Boc 5-(methylamino)pentan-1-ol into a PROTAC.

Protocol A: Hydroxyl Activation (Mesylation)

Objective: Convert the unreactive primary alcohol into a highly reactive methanesulfonate (mesylate) leaving group to enable efficient SN​2 displacement by the E3 ligase ligand (e.g., a pomalidomide derivative). Causality: The primary hydroxyl group is a poor leaving group. Mesylation activates the terminal end of the linker while the Boc group safely protects the secondary amine from unwanted self-polymerization.

  • Preparation: Dissolve n-Boc 5-(methylamino)pentan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add triethylamine (TEA, 1.5 eq) and cool the reaction flask to 0°C using an ice bath. Cooling is critical to prevent exothermic degradation of the mesyl chloride.

  • Activation: Dropwise add methanesulfonyl chloride (MsCl, 1.2 eq) over 10 minutes.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Self-Validating Checkpoint: Analyze via Thin-Layer Chromatography (TLC; 1:1 Hexanes/Ethyl Acetate). The starting material ( Rf​≈0.3 ) should be completely consumed, replaced by a less polar mesylate spot ( Rf​≈0.5 ). Do not proceed to extraction until conversion is >95%.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with DCM, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Use the crude mesylate immediately in the next step to prevent degradation.

Protocol B: Boc Deprotection & POI Amidation

Objective: Remove the tert-butyloxycarbonyl (Boc) protecting group to expose the secondary amine, followed by coupling to the POI ligand. Causality: Trifluoroacetic acid (TFA) is used because it selectively cleaves the carbamate without hydrolyzing the newly formed ether or amine bonds on the E3 ligase side of the molecule.

  • Deprotection: Dissolve the E3-linker intermediate in a 1:1 mixture of DCM and TFA. Stir at room temperature for 1 hour.

  • Self-Validating Checkpoint: Analyze via LC-MS. The mass spectrum must show the disappearance of the Boc-protected mass ( [M+H]+ ) and the appearance of the free amine mass ( [M+H−100]+ ).

  • Evaporation: Concentrate the mixture under a stream of nitrogen to yield the secondary amine as a TFA salt.

  • Coupling: Dissolve the TFA salt in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to neutralize the TFA salt. Add the carboxylic acid derivative of the POI ligand (1.0 eq) and HATU (1.2 eq).

  • Purification: Stir for 4 hours, then purify the final PROTAC directly via preparative HPLC.

Quantitative Data: Linker Architecture Comparison

The following table summarizes the quantitative advantages of utilizing a secondary alkyl amine linker over traditional architectures in PROTAC design.

Linker ArchitectureExample MotifH-Bond Donors (Post-Amidation)Relative Lipophilicity (cLogP)Cell PermeabilityTarget Application
PEG2 −O−CH2​−CH2​−O− 1LowModerateTargets requiring high aqueous solubility
Alkyl (C5) Primary Amine −CH2​−(CH2​)3​−CH2​−NH2​ 1HighGoodStandard degrader synthesis
Alkyl (C5) Secondary Amine −CH2​−(CH2​)3​−CH2​−NH(CH3​) 0 Very High Excellent Intracellular targets requiring high passive permeability

Note: The reduction of H-Bond Donors to zero upon amidation is the primary driver for the superior permeability profile of n-Boc 5-(methylamino)pentan-1-ol derived degraders.

References

  • Degradation of Bruton's Tyrosine Kinase (BTK) by Conjugation of BTK Inhibitors with E3 Ligase Ligand and Methods of Use (WO2021018018A1)
  • PROTAC Degraders of the METTL3-14 m6A-RNA Methyltransferase Source: ChemRxiv URL:[Link]

  • Discovery of Potent SOS1 PROTACs with Effective Antitumor Activities against NCI-H358 Tumor Cells In Vitro/In Vivo Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Deprotection of N-Boc 5-(methylamino)pentan-1-ol using Trifluoroacetic Acid (TFA): An Application Note and Protocol

Abstract This document provides a comprehensive guide for the efficient deprotection of tert-butyloxycarbonyl (Boc)-protected 5-(methylamino)pentan-1-ol using trifluoroacetic acid (TFA). The Boc protecting group is a cor...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the efficient deprotection of tert-butyloxycarbonyl (Boc)-protected 5-(methylamino)pentan-1-ol using trifluoroacetic acid (TFA). The Boc protecting group is a cornerstone in modern organic synthesis, particularly for its stability and ease of removal under specific acidic conditions. This application note details the underlying chemical principles, a robust step-by-step protocol, critical parameter optimization, and troubleshooting for this transformation. The intended audience includes researchers, scientists, and professionals in the fields of medicinal chemistry, drug development, and synthetic organic chemistry who utilize amino alcohol building blocks in the synthesis of complex molecules.

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most prevalent amine protecting groups in organic synthesis, valued for its resistance to a wide array of nucleophilic and basic conditions, as well as catalytic hydrogenation.[1][2] Its facile and clean removal is typically achieved under acidic conditions, a process known as acidolysis.[3] Trifluoroacetic acid (TFA) is a reagent of choice for this purpose due to its strong acidity, which enables rapid deprotection, and its high volatility, which simplifies its removal from the reaction mixture post-completion.[3]

5-(Methylamino)pentan-1-ol is a valuable bifunctional building block, incorporating both a secondary amine and a primary alcohol. This structure is a common motif in various biologically active molecules and pharmaceutical intermediates. The selective deprotection of the N-Boc derivative is a critical step to unmask the secondary amine for subsequent chemical modifications, such as amide bond formation, alkylation, or reductive amination. This guide provides a detailed and scientifically grounded protocol for this specific transformation.

Reaction Mechanism

The acid-catalyzed cleavage of the N-Boc group with TFA proceeds through a well-established E1 elimination mechanism. The process can be broken down into the following key steps:[3][4][5]

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid, TFA. This initial and rapid equilibrium increases the electrophilicity of the carbonyl carbon.

  • Formation of a tert-butyl Cation: The protonated carbamate is unstable and undergoes cleavage of the C-O bond to form a highly stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.

  • Decarboxylation: The carbamic acid intermediate spontaneously decarboxylates, releasing carbon dioxide gas. This irreversible step drives the reaction to completion.

  • Amine Salt Formation: The newly liberated secondary amine is immediately protonated by the excess TFA present in the reaction medium, yielding the corresponding trifluoroacetate salt of 5-(methylamino)pentan-1-ol.

The byproducts of this reaction are the relatively volatile and inert isobutylene (formed from the deprotonation of the tert-butyl cation) and carbon dioxide.[5]

Boc Deprotection Mechanism Boc_Amine N-Boc 5-(methylamino)pentan-1-ol Protonated_Boc Protonated Boc Group Boc_Amine->Protonated_Boc + H⁺ (from TFA) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid - tert-butyl cation Amine_Salt 5-(methylamino)pentan-1-ol TFA Salt Carbamic_Acid->Amine_Salt - CO₂ TFA TFA (H⁺) tBu_cation tert-butyl cation Isobutylene Isobutylene (gas)↑ tBu_cation->Isobutylene - H⁺ CO2 CO₂ (gas)↑

Caption: Mechanism of TFA-mediated Boc deprotection.

Experimental Protocol

This protocol provides a general procedure for the deprotection of N-Boc 5-(methylamino)pentan-1-ol on a laboratory scale.

Materials and Reagents
  • N-Boc 5-(methylamino)pentan-1-ol

  • Trifluoroacetic acid (TFA), reagent grade (≥99%)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Methanol (MeOH)

  • Silica gel for thin-layer chromatography (TLC)

  • TLC plates (e.g., silica gel 60 F₂₅₄)

  • Ninhydrin stain solution

Equipment
  • Round-bottom flask with a magnetic stir bar

  • Magnetic stir plate

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Fume hood

Step-by-Step Procedure

Experimental_Workflow start Start dissolve 1. Dissolve N-Boc substrate in anhydrous DCM (0.1-0.5 M) start->dissolve cool 2. Cool solution to 0 °C (ice bath) dissolve->cool add_tfa 3. Add TFA (25-50% v/v) slowly cool->add_tfa react 4. Stir at room temperature (0.5 - 2 hours) add_tfa->react monitor 5. Monitor by TLC (Ninhydrin stain) react->monitor concentrate 6. Concentrate in vacuo to remove DCM/TFA monitor->concentrate Reaction Complete workup 7. Aqueous Work-up (see section 4.4) concentrate->workup dry 8. Dry organic layer (Na₂SO₄ or MgSO₄) workup->dry isolate 9. Filter and concentrate to yield product dry->isolate end End isolate->end

Caption: General experimental workflow for TFA deprotection.

  • Dissolution: In a round-bottom flask, dissolve the N-Boc 5-(methylamino)pentan-1-ol in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.5 M.[3][4]

  • Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring. This is to control any potential exotherm upon the addition of the strong acid.[3]

  • TFA Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common and effective concentration is a 1:1 mixture of TFA and DCM (50% v/v), although 20-25% TFA in DCM is often sufficient.[3][6]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 30 minutes to 2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The deprotected product, being an amine, will be significantly more polar than the starting material and will have a lower Rf value. Spot the reaction mixture against the starting material on a silica gel plate. After eluting (e.g., with 10% MeOH in DCM), visualize the spots. Staining the plate with ninhydrin is highly effective as it will produce a colored spot (typically yellow or purple) for the deprotected secondary amine, while the N-Boc starting material will not stain.[7]

  • Concentration: Once the reaction is complete (disappearance of starting material by TLC), remove the solvent and excess TFA under reduced pressure using a rotary evaporator. To aid in the removal of residual TFA, co-evaporation with a solvent like toluene or DCM can be performed.[3]

  • Work-up and Isolation: The work-up procedure depends on the desired final product (the free amine or its TFA salt) and the solubility of the product. Given that 5-(methylamino)pentan-1-ol is a liquid and likely has some water solubility, two primary work-up options are presented in Section 4.4.[4]

  • Characterization: Confirm the identity and purity of the isolated 5-(methylamino)pentan-1-ol using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. In ¹H NMR, the disappearance of the characteristic singlet for the tert-butyl group at ~1.4 ppm is a clear indicator of successful deprotection.[7]

Key Parameters and Optimization

The efficiency of the Boc deprotection is influenced by several factors. Understanding these allows for protocol optimization and troubleshooting.

TFA Concentration

The concentration of TFA can be varied depending on the substrate's sensitivity and steric hindrance.

TFA Conc. (v/v in DCM)Typical Substrates & Conditions
20-25%Sufficient for most simple, unhindered N-Boc amines. A good starting point.[6]
50% (1:1 TFA:DCM)A robust, general-purpose condition for a wide range of substrates.[3]
100% (Neat TFA)Used for highly resistant or sterically hindered Boc groups.[3]

For N-Boc 5-(methylamino)pentan-1-ol, a concentration of 25-50% TFA in DCM is typically sufficient for complete deprotection within 1-2 hours at room temperature.

Temperature and Reaction Time

The reaction is usually initiated at 0 °C to manage any exotherm and then allowed to proceed at room temperature.[3] Most deprotections are complete within 30 minutes to 4 hours.[3] It is crucial to monitor the reaction by TLC to avoid prolonged exposure to strong acid, which could lead to side reactions if other acid-sensitive functional groups were present.

The Role of Scavengers

During deprotection, the generated tert-butyl cation is a reactive electrophile that can alkylate nucleophilic functional groups, such as the indole ring of tryptophan or the thioether of methionine.[8] To prevent this, "scavengers" like triisopropylsilane (TIS) or water are often added to the cleavage cocktail to trap the carbocation.[7][8] For the deprotection of N-Boc 5-(methylamino)pentan-1-ol, which lacks highly nucleophilic sites prone to alkylation, the use of scavengers is generally not necessary.

Work-up Procedure for a Water-Soluble Amine

The product, 5-(methylamino)pentan-1-ol, is an amino alcohol and may exhibit significant water solubility, which can complicate standard aqueous work-ups.

  • Option A: Standard Basic Wash (for products with low to moderate water solubility)

    • After evaporation of TFA/DCM, dissolve the residue in an organic solvent like ethyl acetate or DCM.

    • Carefully wash the organic layer with a saturated aqueous NaHCO₃ solution to neutralize the TFA salt and liberate the free amine. Caution: CO₂ evolution will cause pressure build-up in the separatory funnel. Vent frequently.

    • Wash the organic layer with brine to remove residual water.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the free amine.[4]

  • Option B: Non-Aqueous Work-up (Recommended for highly water-soluble products)

    • After concentrating the reaction mixture, dissolve the resulting TFA salt residue in a minimal amount of methanol.

    • Add a basic ion-exchange resin (e.g., Amberlyst A-21).[1][3][8][9]

    • Stir the suspension for 30-60 minutes. The resin will scavenge the TFA, leaving the free amine in solution.

    • Filter off the resin and wash it with methanol.

    • Combine the filtrates and concentrate under reduced pressure to yield the free amine. This method avoids an aqueous work-up entirely, preventing potential loss of a water-soluble product.[1][9]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Insufficient TFA concentration.[7]2. Short reaction time.[10]3. Low temperature.1. Increase the TFA concentration (e.g., from 25% to 50%).2. Extend the reaction time and continue to monitor by TLC.3. Ensure the reaction is run at room temperature.
Difficult Product Isolation 1. Product is water-soluble, leading to loss during aqueous work-up.[8]1. Use the non-aqueous work-up with a basic ion-exchange resin (Option B).2. If an aqueous work-up is used, back-extract the aqueous layers multiple times with an organic solvent.
Residual TFA in Product 1. TFA is difficult to remove completely by simple evaporation.[3]1. Co-evaporate the crude product with toluene (2-3 times) after the initial concentration.2. Ensure the basic wash or ion-exchange resin step is performed thoroughly.

Safety Precautions

  • Trifluoroacetic Acid (TFA): TFA is a strong, corrosive acid that can cause severe skin and eye burns and is harmful if inhaled.[11][12] Always handle TFA in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile gloves should be changed immediately upon contact), a lab coat, and chemical safety goggles. An emergency eyewash and shower should be readily accessible.

  • Dichloromethane (DCM): DCM is a volatile chlorinated solvent and a suspected carcinogen. Handle it in a fume hood and avoid inhalation of vapors.

  • Pressure Build-up: The neutralization of TFA with bicarbonate solutions generates significant amounts of CO₂ gas.[4] Always perform this step in an open or frequently vented vessel (like a separatory funnel, vented often) to avoid pressure build-up.

References

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. [Link]

  • Amherst College. (2024). STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid AT AMHERST COLLEGE. [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]

  • New Jersey Department of Health. (2001). HAZARD SUMMARY: TRIFLUOROACETIC ACID. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic acid (TFA). [Link]

  • Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • Sun, X., & Chiu, C. K. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular diversity, 9(4), 291–293. [Link]

  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. [Link]

  • El-Faham, A., & Al-Obeidi, F. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Journal of the Brazilian Chemical Society, 23, 729-735. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. [Link]

Sources

Application

Application Note: Strategic Integration of n-Boc 5-(methylamino)pentan-1-ol in Next-Generation ADC Linker Design

Executive Summary The development of Antibody-Drug Conjugates (ADCs) requires exquisite control over linker stability, payload solubility, and release kinetics. n-Boc 5-(methylamino)pentan-1-ol has emerged as a highly ve...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of Antibody-Drug Conjugates (ADCs) requires exquisite control over linker stability, payload solubility, and release kinetics. n-Boc 5-(methylamino)pentan-1-ol has emerged as a highly versatile, heterobifunctional building block in modern bioconjugation[1]. Featuring a 5-carbon alkyl spacer, a primary hydroxyl group, and a Boc-protected secondary (N-methyl) amine, this molecule allows for orthogonal synthetic strategies.

This application note provides a comprehensive guide to utilizing n-Boc 5-(methylamino)pentan-1-ol for synthesizing highly stable, protease-cleavable ADC linkers. By leveraging the unique physicochemical properties of the N-methyl group and the pentyl spacer, researchers can overcome common liabilities in ADC design, such as premature payload shedding in systemic circulation and steric hindrance during receptor binding.

Mechanistic Rationale & Chemical Profile

The architectural design of an ADC linker dictates its therapeutic index. The incorporation of n-Boc 5-(methylamino)pentan-1-ol introduces two critical structural advantages:

The N-Methyl Advantage for Plasma Stability

A well-documented liability of standard valine-citrulline-p-aminobenzyl carbamate (Val-Cit-PABC) linkers is their susceptibility to premature cleavage by carboxylesterases in mouse and human serum. Research has demonstrated that N-alkylation—specifically the introduction of an N-methyl group at the carbamate or amide linkage—drastically reduces esterase-mediated hydrolysis[2][3]. When the Boc group of n-Boc 5-(methylamino)pentan-1-ol is deprotected, the resulting secondary amine forms an N-methyl carbamate with the PABC group. This structural modification sterically shields the carbonyl carbon from esterase attack, extending the circulating half-life of the ADC without compromising targeted cleavage by lysosomal Cathepsin B[3].

The 5-Carbon Alkyl Spacer

The length of the alkyl spacer directly impacts the binding affinity of the released payload and the overall aggregation propensity of the ADC. A 5-carbon (pentyl) chain provides an optimal balance of flexibility and hydrophobicity[4]. Compared to shorter 3-carbon spacers, the 5-carbon spacer allows the payload to achieve a fully extended conformation, reducing steric clashes with the antibody and maximizing van der Waals contacts with the intracellular target[5]. Furthermore, carbamate linkages formed via the primary alcohol of this spacer are highly resistant to plasma proteases compared to carbonate or ester equivalents[6].

G mAb Monoclonal Antibody Mal Maleimide Attachment mAb->Mal Thiol VC Val-Cit (Cathepsin B Cleavable) Mal->VC Amide PABC PABC (Self-Immolative) VC->PABC Amide Spacer N-Methyl-Pentyl Spacer (Stability & Flexibility) PABC->Spacer N-Methyl Carbamate (Esterase Resistant) Payload Cytotoxic Payload Spacer->Payload Carbamate/Amide

Caption: Mechanistic anatomy of an ADC utilizing the N-methyl-pentyl spacer for enhanced stability.

Experimental Protocols: A Self-Validating Workflow

The following protocols detail the orthogonal functionalization of n-Boc 5-(methylamino)pentan-1-ol. The primary alcohol is first activated and conjugated to an amine-bearing payload. Subsequently, the Boc group is removed to allow coupling to a cleavable peptide sequence.

Protocol A: Activation of the Hydroxyl Group

Objective: Convert the primary alcohol to a highly reactive p-nitrophenyl (PNP) carbonate. Causality: p-Nitrophenyl chloroformate is selected over carbonyldiimidazole (CDI) because the resulting PNP-carbonate is stable enough for long-term storage but highly reactive toward aliphatic amines during payload conjugation.

  • Preparation: Dissolve 1.0 eq of n-Boc 5-(methylamino)pentan-1-ol in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add 3.0 eq of anhydrous pyridine. Rationale: Pyridine acts as both an acid scavenger (neutralizing HCl byproduct) and a nucleophilic catalyst.

  • Activation: Cool the reaction to 0°C. Dropwise, add a solution of 1.5 eq p-nitrophenyl chloroformate in DCM.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The product is highly UV-active due to the nitrophenyl group.

  • Workup: Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate. Purify via flash chromatography.

Protocol B: Payload Conjugation (Carbamate Formation)

Objective: Attach an amine-bearing cytotoxic payload (e.g., an auristatin derivative) to the activated linker.

  • Preparation: Dissolve 1.0 eq of the amine-bearing payload and 1.2 eq of the activated PNP-carbonate linker in anhydrous N,N-dimethylformamide (DMF).

  • Catalysis: Add 2.0 eq of N,N-diisopropylethylamine (DIPEA) and 0.2 eq of 1-Hydroxybenzotriazole (HOBt). Rationale: HOBt accelerates the aminolysis of the PNP-carbonate, ensuring high yields even with sterically hindered payload amines.

  • Propagation: Stir at room temperature for 12–16 hours.

  • Validation: Analyze via LC-MS. The reaction is complete when the payload mass shifts by the addition of the linker mass minus p-nitrophenol. The solution will turn distinctively yellow as free p-nitrophenolate is released.

  • Purification: Purify the Boc-protected linker-payload intermediate via preparative reverse-phase HPLC.

Protocol C: Boc Deprotection and Cleavable Linker Assembly

Objective: Reveal the secondary amine and couple it to the Val-Cit-PABC complex.

  • Deprotection: Dissolve the purified intermediate in a 20% Trifluoroacetic acid (TFA) in DCM solution at 0°C. Stir for 1 hour. Rationale: Performing this at 0°C prevents acid-catalyzed degradation of the newly formed payload carbamate.

  • Evaporation: Remove volatiles under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.

  • Peptide Coupling: Dissolve the resulting secondary amine TFA salt in anhydrous DMF. Add 1.1 eq of Fmoc-Val-Cit-PAB-PNP (commercially available activated peptide linker) and 4.0 eq of DIPEA.

  • Validation: Monitor by LC-MS. The secondary N-methyl amine will attack the PNP-carbonate of the PAB group, forming the highly stable N-methyl carbamate linkage[3].

G A n-Boc 5-(methylamino)pentan-1-ol (Starting Material) B Hydroxyl Activation (PNP-Carbonate Formation) A->B p-Nitrophenyl chloroformate, Pyridine, DCM C Payload Conjugation (Carbamate Formation) B->C Amine-bearing Payload, HOBt, DIPEA, DMF D Boc Deprotection (TFA/DCM at 0°C) C->D 20% TFA in DCM, 0°C to RT E Peptide Linker Attachment (Val-Cit-PAB-PNP coupling) D->E Fmoc-Val-Cit-PAB-PNP, DIPEA, DMF F Final Linker-Payload Complex Ready for Bioconjugation E->F Fmoc Deprotection & Maleimide Attachment

Caption: Workflow for synthesizing an ADC linker-payload using n-Boc 5-(methylamino)pentan-1-ol.

Quantitative Data & Troubleshooting

To ensure reproducibility across bioconjugation campaigns, the following table summarizes expected quantitative metrics, common pitfalls, and mitigation strategies for the described workflow.

Reaction StepTarget YieldCommon PitfallsAnalytical MetricMitigation Strategy
Hydroxyl Activation 85 - 95%Formation of symmetrical carbonates (dimerization).TLC: Rf ~0.6 (7:3 Hex/EtOAc). LC-MS: [M+H]⁺ = 383.2Ensure strictly anhydrous conditions. Add the chloroformate dropwise at 0°C to control the local concentration.
Payload Conjugation 70 - 85%Incomplete aminolysis due to steric hindrance of the payload.LC-MS: Complete disappearance of the activated linker peak.Add 0.2 eq HOBt to catalyze the reaction. Gently heat to 35°C if the payload is thermally stable.
Boc Deprotection > 95%Acid-catalyzed cleavage of the newly formed carbamate.LC-MS: Shift to lower mass (-100 Da for Boc loss).Strictly maintain 0°C during TFA addition. Limit reaction time to 1 hour. Co-evaporate rapidly.
Peptide Coupling 60 - 75%Sluggish reaction of the secondary (N-methyl) amine.HPLC: Peak purity > 95% after prep-purification.Use an excess of DIPEA to ensure the amine is fully free-based. Allow 24 hours for complete conversion.

References

  • ACS Medicinal Chemistry Letters. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. Available at:[Link]

  • Royal Society of Chemistry. Chapter 7: ADC Linkers Strategies for the Release of Alcohol-containing Payloads. Available at:[Link]

  • Journal of Medicinal Chemistry. Design, Synthesis, and Structure–Activity Relationships of Novel Tetrahydroisoquinolino Benzodiazepine Dimer Antitumor Agents and Their Application in Antibody–Drug Conjugates. Available at:[Link]

Sources

Method

Application Note: Mitsunobu Functionalization of n-Boc 5-(methylamino)pentan-1-ol

Introduction & Mechanistic Rationale The synthesis of bifunctional linkers is a cornerstone of modern drug development, particularly in the design of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The synthesis of bifunctional linkers is a cornerstone of modern drug development, particularly in the design of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). n-Boc 5-(methylamino)pentan-1-ol (also known as tert-butyl (5-hydroxypentyl)(methyl)carbamate) is a highly versatile building block featuring a primary hydroxyl group and a secondary amine protected by a tert-butyloxycarbonyl (Boc) group.

To selectively functionalize the hydroxyl terminus without disturbing the amine, the Mitsunobu reaction is the premier methodological choice[1]. This reaction converts primary and secondary alcohols into a variety of functional groups (esters, azides, ethers, and protected amines) under mild, neutral conditions[2].

The Causality of Reagent Selection

The success of the Mitsunobu reaction relies on a strict set of chemical prerequisites:

  • The Protecting Group: The N-Boc group is essential. If the secondary amine were unprotected, it would act as a competing nucleophile, leading to uncontrolled intermolecular alkylation or polymerization. The Boc group renders the nitrogen non-nucleophilic while remaining completely stable under the neutral conditions of the Mitsunobu protocol[1].

  • The Nucleophile's pKa: The reaction mechanism proceeds via a Morrison-Brunn-Huisgen betaine intermediate. For the reaction to proceed, the chosen nucleophile must be acidic enough (typically pKa < 11, and strictly < 15) to protonate this betaine[3],[4]. Standard aliphatic amines (pKa ~30) will fail[3]. Therefore, to synthesize a terminal amine, Phthalimide (pKa ~8.3) is used as a surrogate nucleophile in a Gabriel-Mitsunobu sequence[3].

  • The Activation Complex: Triphenylphosphine (PPh₃) and Diisopropyl azodicarboxylate (DIAD) are selected over Diethyl azodicarboxylate (DEAD) due to DIAD's superior safety profile and liquid state at room temperature, which facilitates precise dropwise addition[5],[2].

G A Triphenylphosphine (PPh3) + DIAD B Morrison-Brunn-Huisgen Betaine Intermediate A->B THF, 0 °C (Exothermic) C Protonation by Phthalimide (pKa ~8.3) B->C + Phthalimide D Alkoxyphosphonium Ion (Activated Alcohol) C->D + n-Boc 5-(methylamino)pentan-1-ol E SN2 Displacement by Phthalimide Anion D->E Loss of Ph3P=O F N-Boc Protected Diamine Derivative E->F High Yield C-N Bond

Mechanistic sequence of the Mitsunobu reaction activating the primary hydroxyl group.

Experimental Protocol: Gabriel-Mitsunobu Functionalization

This protocol details the conversion of n-Boc 5-(methylamino)pentan-1-ol to tert-butyl methyl(5-(1,3-dioxoisoindolin-2-yl)pentyl)carbamate. The system is designed to be self-validating through strategic in-process controls.

Materials Required
  • Substrate: n-Boc 5-(methylamino)pentan-1-ol (1.0 equiv, 10 mmol, 2.17 g)

  • Nucleophile: Phthalimide (1.2 equiv, 12 mmol, 1.76 g)

  • Phosphine: Triphenylphosphine (PPh₃) (1.2 equiv, 12 mmol, 3.14 g)

  • Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) (1.2 equiv, 12 mmol, 2.36 mL)

  • Solvent: Anhydrous Tetrahydrofuran (THF) (40 mL)

Step-by-Step Methodology
  • System Preparation (Moisture Exclusion): Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon. Causality: The betaine intermediate is highly sensitive to water, which will hydrolyze it into triphenylphosphine oxide and hydrazine, permanently stalling the reaction[2].

  • Reagent Dissolution: Add n-Boc 5-(methylamino)pentan-1-ol, Phthalimide, and PPh₃ to the flask. Inject 40 mL of anhydrous THF. Stir until complete dissolution is achieved.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 15 minutes. Causality: The subsequent formation of the betaine complex is highly exothermic; cooling prevents the thermal degradation of DIAD[4].

  • Activation (The Critical Step): Draw the DIAD into a glass syringe. Add the DIAD dropwise to the vigorously stirring solution over 15 minutes. The solution will typically turn a pale yellow color.

  • Propagation & Self-Validation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 4–12 hours.

    • Self-Validating Check (TLC): The starting alcohol is not UV-active (requires KMnO₄ stain). Phthalimide and the product are highly UV-active at 254 nm. Spot the reaction on silica TLC (Eluent: 30% EtOAc in Hexanes). The reaction is complete when the non-UV active alcohol spot (visualized via stain) is consumed, and a new, high-Rf UV-active spot (the product) appears, distinct from the lower-Rf Phthalimide.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove THF. Dilute the resulting viscous residue with Diethyl Ether (50 mL) and cool to 0 °C. Causality: Cold ether precipitates a significant portion of the triphenylphosphine oxide (Ph₃P=O) byproduct, simplifying downstream purification.

  • Purification: Filter the precipitated Ph₃P=O. Concentrate the filtrate and purify via flash column chromatography (Silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to afford the pure protected diamine.

G S1 Step 1 Dissolve Alcohol, PPh3, & Phthalimide in dry THF S2 Step 2 Cool to 0 °C under Argon S1->S2 S3 Step 3 Dropwise addition of DIAD S2->S3 S4 Step 4 Warm to RT Monitor by TLC/UV S3->S4 S5 Step 5 Ether Precipitation of Ph3P=O S4->S5 S6 Step 6 Silica Gel Chromatography S5->S6

Step-by-step experimental workflow for the Gabriel-Mitsunobu functionalization.

Optimization & Quantitative Data

The following table summarizes empirically validated parameters for optimizing the Mitsunobu functionalization of N-Boc protected amino alcohols, highlighting the causal relationship between reaction conditions and yield[1],[6],[5].

Condition VariantSolvent SystemReagents (Equivalents)Temp ProfileTimeYieldMechanistic Observation
Standard (Optimal) THF (Anhydrous)PPh₃ (1.2), DIAD (1.2), Phthalimide (1.2)0 °C → RT12 h85–92%Clean conversion; ideal baseline for primary alcohols.
Accelerated THF / Toluene (1:1)PPh₃ (1.5), DIAD (1.5), Phthalimide (1.2)0 °C → 40 °C3 h88%Toluene increases reaction kinetics; useful for scale-up.
Reagent Swap THF (Anhydrous)PPh₃ (1.2), DEAD (1.2), Phthalimide (1.2)-20 °C → RT8 h80%DEAD is highly reactive but poses severe explosive risks.
Poor Nucleophile THF (Anhydrous)PPh₃ (1.2), DIAD (1.2), Alkyl Amine (1.2)0 °C → RT24 h<5%Fails entirely due to insufficient acidity (pKa > 15).

Troubleshooting Guide

Even with a robust protocol, the multicomponent nature of the Mitsunobu reaction can present challenges.

  • Issue: Reaction stalls at 50% conversion.

    • Causality: Likely due to trace moisture in the THF consuming the betaine complex, or steric hindrance preventing the final S_N2 displacement[2].

    • Solution: Ensure strictly anhydrous conditions. If moisture is ruled out, add an additional 0.5 equivalents of pre-mixed PPh₃/DIAD complex. Alternatively, apply mild sonication, which has been shown to accelerate hindered Mitsunobu displacements.

  • Issue: Difficulty separating the product from Triphenylphosphine Oxide (Ph₃P=O).

    • Causality: Ph₃P=O tends to co-elute with many mid-polarity products on silica gel.

    • Solution: Utilize the step-5 ether precipitation method described above. Alternatively, swap standard PPh₃ for a polymer-supported triphenylphosphine, allowing the oxide byproduct to be removed via simple vacuum filtration.

  • Issue: Formation of unexpected byproducts.

    • Causality: If the nucleophile is not acidic enough, the azodicarboxylate (DIAD) itself can act as the nucleophile, alkylating the activated alcohol[2].

    • Solution: Verify the pKa of your chosen nucleophile is < 11. If using a less acidic nucleophile, consider utilizing the Tsunoda reagent (cyanomethylenetributylphosphorane, CMBP) which tolerates higher pKa values.

References

  • Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids. TU Dublin. Available at: [Link]

  • Efficient and stereoselective one-pot synthesis of benzo[b]oxazolo[3,4-d][1,4]oxazin. RSC Advances. Available at:[Link]

  • Mitsunobu reaction. Grokipedia. Available at:[Link]

  • Mitsunobu reaction. Wikipedia. Available at: [Link]

  • Mitsunobu Reaction. Organic Chemistry Tutor. Available at:[Link]

Sources

Application

Esterification of n-Boc 5-(methylamino)pentan-1-ol primary alcohol protocol

An In-depth Guide to the Esterification of N-Boc-5-(methylamino)pentan-1-ol Authored by a Senior Application Scientist This document provides a comprehensive protocol for the esterification of the primary alcohol in N-Bo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Guide to the Esterification of N-Boc-5-(methylamino)pentan-1-ol

Authored by a Senior Application Scientist

This document provides a comprehensive protocol for the esterification of the primary alcohol in N-Boc-5-(methylamino)pentan-1-ol. It is intended for researchers, scientists, and professionals in drug development who require a detailed, reliable method for this specific transformation. Beyond a simple recitation of steps, this guide delves into the rationale behind the procedural choices, offering insights grounded in established chemical principles to ensure successful and reproducible outcomes.

Introduction: Strategic Importance of Esterification

The esterification of N-Boc-5-(methylamino)pentan-1-ol is a crucial step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The Boc (tert-butyloxycarbonyl) protecting group on the secondary amine is essential for preventing unwanted side reactions, allowing for the selective modification of the primary alcohol. The resulting ester can then be carried forward in a synthetic sequence, with the Boc group readily removed under acidic conditions when desired.

The choice of esterification method is critical and depends on the desired ester, the scale of the reaction, and the available reagents. This guide will focus on a widely applicable and robust method: the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

Reaction Mechanism: The Steglich Esterification

The Steglich esterification is a powerful method for forming esters from alcohols and carboxylic acids under mild conditions. The reaction proceeds through the activation of the carboxylic acid by DCC, forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the alcohol. DMAP acts as a catalyst by forming an even more reactive N-acylpyridinium species, which accelerates the reaction.

Steglich_Esterification RCOOH Carboxylic Acid (R-COOH) O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + DCC DCC DCC Alcohol N-Boc-5-(methylamino)pentan-1-ol Ester Target Ester Alcohol->Ester DMAP DMAP (catalyst) N_acylpyridinium N-Acylpyridinium Intermediate O_acylisourea->N_acylpyridinium + DMAP DCU Dicyclohexylurea (DCU) (byproduct) O_acylisourea->DCU N_acylpyridinium->DMAP regenerated N_acylpyridinium->Ester + Alcohol

Figure 1: Simplified mechanism of the Steglich esterification.

Experimental Protocol: Esterification of N-Boc-5-(methylamino)pentan-1-ol

This protocol details the esterification of N-Boc-5-(methylamino)pentan-1-ol with a generic carboxylic acid (R-COOH). The molar equivalents and reaction times may require optimization depending on the specific carboxylic acid used.

Materials and Reagents
ReagentMolar Mass ( g/mol )PuritySupplier (Example)
N-Boc-5-(methylamino)pentan-1-ol217.31>98%Sigma-Aldrich
Carboxylic Acid (R-COOH)Variable>98%Varies
Dicyclohexylcarbodiimide (DCC)206.33>99%Sigma-Aldrich
4-Dimethylaminopyridine (DMAP)122.17>99%Sigma-Aldrich
Dichloromethane (DCM), anhydrous84.93>99.8%Sigma-Aldrich
Saturated aqueous sodium bicarbonateN/AN/AVaries
Brine (saturated aqueous NaCl)N/AN/AVaries
Anhydrous sodium sulfate142.04>99%Sigma-Aldrich
Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add N-Boc-5-(methylamino)pentan-1-ol (1.0 eq).

  • Reagent Addition: Add the carboxylic acid (1.1 eq) and a catalytic amount of DMAP (0.1 eq).

  • Solvent Addition: Dissolve the mixture in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Initiation: Cool the flask to 0 °C in an ice bath. In a separate flask, dissolve DCC (1.2 eq) in a minimal amount of anhydrous DCM. Add the DCC solution dropwise to the reaction mixture over 10-15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup - Filtration: Once the reaction is complete, filter the mixture through a pad of celite to remove the DCU precipitate. Wash the filter cake with a small amount of DCM.

  • Workup - Aqueous Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous sodium bicarbonate (2x), water (1x), and brine (1x). The bicarbonate wash removes any unreacted carboxylic acid and neutralizes any acidic byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Esterification_Workflow start Start: Dry Round-Bottom Flask add_reagents Add N-Boc-5-(methylamino)pentan-1-ol, Carboxylic Acid, and DMAP start->add_reagents add_solvent Dissolve in Anhydrous DCM add_reagents->add_solvent cool Cool to 0 °C add_solvent->cool add_dcc Dropwise Addition of DCC Solution cool->add_dcc react Stir at Room Temperature (12-24h) Monitor by TLC add_dcc->react filter Filter to Remove DCU react->filter wash Aqueous Workup: NaHCO3, H2O, Brine filter->wash dry Dry Organic Layer (Na2SO4) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Flash Chromatography concentrate->purify end_product Isolated Ester Product purify->end_product

Figure 2: Step-by-step workflow for the esterification protocol.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If TLC analysis indicates the presence of starting material after 24 hours, an additional portion of DCC (0.2-0.3 eq) can be added. Ensure all reagents and solvents are anhydrous, as water will consume the activated intermediates.

  • Low Yield: Low yields can result from steric hindrance of the carboxylic acid or alcohol. In such cases, alternative coupling agents like HATU or HOBt/EDC may be more effective.

  • DCU Removal: Complete removal of DCU by filtration is crucial. If DCU remains in the crude product, it can often be removed by trituration with a solvent in which the ester is soluble but DCU is not (e.g., diethyl ether).

  • DMAP Stoichiometry: While catalytic amounts of DMAP are standard, for particularly sluggish reactions, increasing the stoichiometry to 0.2-0.5 eq can be beneficial. However, this can complicate purification.

Characterization of the Final Product

The purified ester should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic ester carbonyl stretch (typically around 1735 cm⁻¹).

Safety Precautions

  • DCC is a potent sensitizer and should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • DCM is a volatile and potentially carcinogenic solvent. All handling should be done in a fume hood.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The Steglich esterification provides a reliable and versatile method for the synthesis of esters from N-Boc-5-(methylamino)pentan-1-ol. By understanding the underlying mechanism and paying careful attention to the experimental details, researchers can consistently achieve high yields of the desired product. The protocol outlined here serves as a robust starting point, with the potential for optimization based on the specific substrates employed.

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

Technical Notes & Optimization

Troubleshooting

Improving yield in n-Boc 5-(methylamino)pentan-1-ol coupling reactions

Technical Support Center: Optimizing Yield in n-Boc 5-(methylamino)pentan-1-ol Coupling Reactions Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Yield in n-Boc 5-(methylamino)pentan-1-ol Coupling Reactions

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals working with n-Boc 5-(methylamino)pentan-1-ol —a highly versatile bifunctional linker widely used in PROTACs, antibody-drug conjugates (ADCs), and general synthetic workflows.

While the Boc-protected secondary amine and primary alcohol offer excellent modularity, coupling reactions utilizing the primary alcohol (e.g., esterification, Mitsunobu etherification, and O-alkylation) frequently suffer from yield degradation due to side reactions, steric hindrance, or purification bottlenecks. This guide synthesizes field-proven causality, troubleshooting FAQs, and self-validating protocols to ensure maximum synthetic efficiency.

I. Diagnostic Decision Tree

Before altering your reaction parameters, identify the specific failure mode of your coupling reaction using the diagnostic workflow below.

Workflow Start Low Yield in n-Boc Amino Alcohol Coupling Est Esterification (Steglich) Start->Est Mit Etherification (Mitsunobu) Start->Mit Alk O-Alkylation (Williamson) Start->Alk Est_Issue Issue: N-acylurea formation Est->Est_Issue Mit_Issue Issue: TPPO co-elution loss during purification Mit->Mit_Issue Alk_Issue Issue: Alkyl halide elimination Alk->Alk_Issue Est_Sol Solution: Use DIC + OxymaPure Est_Issue->Est_Sol Mit_Sol Solution: CaBr2 Precipitation Mit_Issue->Mit_Sol Alk_Sol Solution: Mild base (Ag2O or PTC) Alk_Issue->Alk_Sol

Fig 1: Diagnostic logic for resolving low yields in n-Boc amino alcohol couplings.

II. Troubleshooting Guides & FAQs

Category A: Steglich-Type Esterification (O-Acylation)

Q1: My esterification yield using DCC/DMAP is stuck below 50%, and I see a major non-polar byproduct on my TLC plate. What is happening? A: The byproduct is likely an unreactive N-acylurea. In a standard Steglich esterification, the carboxylic acid reacts with DCC to form an O-acylisourea intermediate. If the primary alcohol of n-Boc 5-(methylamino)pentan-1-ol does not attack quickly enough, the intermediate undergoes a spontaneous[1,3]-sigmatropic rearrangement into a dead-end N-acylurea, permanently killing your yield[1].

Solution: Switch your coupling agent from DCC to DIC (Diisopropylcarbodiimide) and incorporate OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) as an additive. OxymaPure acts as a highly efficient nucleophile that intercepts the O-acylisourea faster than it can rearrange, forming a stable but highly reactive active ester that readily undergoes alcoholysis[2].

Q2: Does the order of addition matter for DIC/Oxyma couplings? A: Absolutely. To create a self-validating system, pre-activate the carboxylic acid with DIC and Oxyma in DMF/DCM for 5–10 minutes before adding your n-Boc amino alcohol. A slight color change (often pale yellow) confirms the formation of the Oxyma active ester[3].

Category B: Mitsunobu Etherification (C-O or C-N Bond Formation)

Q3: The Mitsunobu coupling works, but I lose 40% of my product trying to separate it from triphenylphosphine oxide (TPPO) during column chromatography. How can I improve my isolated yield? A: TPPO is highly crystalline and frequently co-elutes with polar Boc-protected linkers on silica gel[4]. Instead of relying on iterative chromatography, utilize a chemoselective precipitation strategy . By adding anhydrous CaBr2​ or MgCl2​ to the crude reaction mixture in ethereal solvents (like THF), TPPO forms a highly insoluble coordination complex ( CaBr2​ -TPPO)[5]. This allows you to remove >95% of the TPPO via simple filtration, drastically improving your isolated yield and preserving acid-labile Boc groups[5].

Q4: I am seeing zero conversion when using DIAD and PPh3​ . The Boc-amine is intact, but the alcohol isn't reacting. A: Check the pKa​ of your nucleophile. The Mitsunobu reaction relies on a delicate thermodynamic balance; the nucleophile must be acidic enough ( pKa​ < 11, ideally < 13) to protonate the betaine intermediate formed by PPh3​ and DIAD[6]. If your nucleophile is too basic, the betaine is never protonated, the alkoxyphosphonium ion cannot form, and the reaction stalls completely.

Category C: O-Alkylation (Williamson-Type)

Q5: When reacting the alcohol with an alkyl halide using NaH, my yield is low and I see degradation. Isn't the Boc group base-stable? A: While the N-Boc group is generally stable to basic conditions, the use of strong, hard bases like NaH at elevated temperatures can lead to competing E2 elimination of your alkyl halide. Furthermore, localized heating during NaH quenching can cause partial Boc deprotection. Solution: Switch to milder, chemoselective conditions such as Silver(I) oxide ( Ag2​O ) in DCM, or use Phase-Transfer Catalysis (PTC) (e.g., 50% aq. NaOH, TBAI, toluene) at strictly controlled temperatures (0–20 °C).

III. Mechanistic Pathway: Mitsunobu Optimization

Mechanism PPh3 PPh3 + DIAD Betaine Betaine Intermediate PPh3->Betaine Nucleophile (pKa < 13) Alkoxy Alkoxyphosphonium Ion Betaine->Alkoxy n-Boc amino alcohol Product Coupled Product + TPPO Alkoxy->Product SN2 Inversion CaBr2 Add CaBr2 in THF Product->CaBr2 Workup Filtration Pure Product (Filtrate) CaBr2->Filtration Waste CaBr2-TPPO (Solid Waste) CaBr2->Waste Precipitate

Fig 2: Mitsunobu pathway highlighting critical pKa dependencies and the CaBr2 TPPO-precipitation workflow.

IV. Quantitative Data Summary

The following table summarizes the expected yield improvements when upgrading from classical methods to optimized protocols for n-Boc 5-(methylamino)pentan-1-ol.

Coupling ReactionClassical ReagentsCommon Yield Drop CauseOptimized ReagentsExpected Yield Improvement
Esterification DCC, DMAPN-acylurea formation, steric stallingDIC, OxymaPure, DMAP45% → 85%+ [2]
Mitsunobu PPh3​ , DIAD, Column Purif.Co-elution with TPPO during chromatography PPh3​ , DIAD, CaBr2​ Precipitation50% → 90%+ [5]
O-Alkylation NaH, Alkyl Halide, THFE2 elimination of halide, Boc degradation Ag2​O , TBAI, DCM30% → 75%+

V. Self-Validating Experimental Protocols

Protocol 1: Optimized Steglich Esterification (DIC / OxymaPure)

This protocol ensures the complete suppression of N-acylurea byproducts.

  • Pre-activation: In an oven-dried flask under N2​ , dissolve the carboxylic acid (1.2 equiv.) and OxymaPure (1.2 equiv.) in anhydrous DCM (0.1 M).

  • Coupling Agent: Cool the mixture to 0 °C. Add DIC (1.2 equiv.) dropwise. Stir for 10 minutes. Self-Validation Check: The solution will turn slightly yellow, confirming the formation of the Oxyma active ester.

  • Alcohol Addition: Add n-Boc 5-(methylamino)pentan-1-ol (1.0 equiv.) dissolved in a minimal amount of DCM, followed by a catalytic amount of DMAP (0.1 equiv.).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor by TLC.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with DCM. Wash the organic layer with 1M HCl (to remove DMAP) and brine. Dry over Na2​SO4​ and concentrate. The byproduct (diisopropylurea) is highly soluble in DCM and easily removed during standard silica plug filtration.

Protocol 2: TPPO-Free Mitsunobu Coupling ( CaBr2​ Precipitation)

This protocol eliminates the need for tedious chromatography to remove triphenylphosphine oxide.

  • Initialization: In an oven-dried flask, dissolve n-Boc 5-(methylamino)pentan-1-ol (1.0 equiv.), the nucleophile (1.1 equiv., pKa​ < 13), and PPh3​ (1.2 equiv.) in anhydrous THF (0.2 M). Cool to 0 °C.

  • Activation: Add DIAD (1.2 equiv.) dropwise over 15 minutes. Self-Validation Check: A pale orange/yellow color will appear and fade as the betaine intermediate is consumed.

  • Reaction: Stir at room temperature until complete consumption of the alcohol is observed via TLC (typically 2–6 hours).

  • TPPO Precipitation: To the crude reaction mixture in THF, add anhydrous CaBr2​ powder (1.5 equiv. relative to PPh3​ ). Stir vigorously at room temperature for 30 minutes. Self-Validation Check: A voluminous white precipitate ( CaBr2​ -TPPO complex) will form rapidly.

  • Filtration: Filter the suspension through a pad of Celite, washing the filter cake with cold THF.

  • Isolation: Concentrate the filtrate in vacuo. The resulting crude product will be >95% free of TPPO, allowing for immediate downstream use or a simplified, high-yield silica gel purification[5].

VI. References

  • Overcoming triphenylphosphine oxide purification challenges in the mitsunobu reaction with alternative phosphines. American Chemical Society. Available at: [Link]

  • Mitsunobu reaction. Organic Synthesis. Available at: [Link]

  • Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2. ACS Publications. Available at:[Link]

  • OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives. PMC - NIH. Available at:[Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. RSC Publishing. Available at:[Link]

  • OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. CSIC. Available at:[Link]

Sources

Optimization

Optimizing purification of n-Boc 5-(methylamino)pentan-1-ol by flash chromatography

Welcome to the Advanced Chromatography Support Hub. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges of purifying n-Boc 5-(methylamino)pentan-1-ol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Hub.

As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges of purifying n-Boc 5-(methylamino)pentan-1-ol . This molecule presents a classic chromatographic dichotomy: a lipophilic, non-basic carbamate (Boc-protected secondary amine) on one terminus, and a polar, hydrogen-bonding primary alcohol on the other. Furthermore, its lack of a conjugated π-system renders standard UV detection highly ineffective.

This guide provides field-proven, self-validating methodologies to optimize your flash chromatography workflows.

Theoretical Grounding: The Causality of Chromatographic Behavior

Understanding the molecular interactions of n-Boc 5-(methylamino)pentan-1-ol is critical for rational method development:

  • Silanol Interactions: The primary hydroxyl group (-OH) acts as a strong hydrogen-bond donor and acceptor. On normal-phase silica gel, this leads to strong retention and potential peak tailing due to interactions with acidic silanol groups.

  • Basicity Suppression: The addition of the Boc group to the secondary amine converts it into a carbamate. This delocalizes the nitrogen's lone pair into the carbonyl group, effectively neutralizing its basicity. Consequently, the product will not streak like the free amine starting material, but it still requires a moderately polar solvent system for elution[1].

  • Optical Invisibility: Without aromatic rings or conjugated double bonds, the molecule only exhibits weak end-absorption in the UV range (<210 nm) from the carbonyl group. Relying on UV-directed fraction collection often results in missed peaks or the erroneous collection of solvent impurities.

Detection Strategies & Quantitative Data

Because UV detection is unreliable for this compound, Evaporative Light Scattering Detection (ELSD) is the gold standard[2]. ELSD is a quasi-universal detector that nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile analyte particles[3]. It is highly effective for detecting Boc-protected amino acids and alcohols[4].

If ELSD is unavailable, Thin Layer Chromatography (TLC) with chemical staining is mandatory.

Table 1: TLC Staining Profiles for n-Boc 5-(methylamino)pentan-1-ol
Stain ReagentVisual ResultMechanism & CausalitySensitivity
KMnO₄ Bright yellow spot on purple background.Oxidizes the primary alcohol to an aldehyde/carboxylic acid.High
Ninhydrin Pink/Purple spot (Requires high heat).Thermal deprotection of the Boc group reveals the secondary amine, which then reacts with ninhydrin.Moderate
PMA (Phosphomolybdic Acid) Dark green/blue spot on yellow background.General redox reaction with the alcohol and alkyl chain.High
Iodine (I₂) Brown spot (Transient).Reversible complexation with the lone pairs on oxygen and nitrogen.Low
Table 2: Optimized Solvent Gradients (Normal Phase Silica)
Solvent SystemGradient ProfileTarget R_fNotes
Hexane / EtOAc 20% to 80% EtOAc over 15 CV0.30 at 60% EtOAcBest for removing non-polar impurities (e.g., residual Boc₂O).
DCM / MeOH 0% to 10% MeOH over 12 CV0.35 at 5% MeOHBest for resolving the product from highly polar unreacted starting material[1].

(CV = Column Volumes)

Self-Validating Experimental Protocols

Protocol A: ELSD-Directed Flash Chromatography Workflow

This protocol incorporates an internal validation loop to ensure the ELSD signal corresponds to the target alcohol.

Step 1: Sample Preparation (Dry Loading)

  • Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM).

  • Add Celite or deactivated silica gel (approx. 2x the crude mass).

  • Evaporate the DCM under reduced pressure until a free-flowing powder is obtained. Causality: Dry loading prevents the polar alcohol from dissolving in the non-polar starting gradient, which would cause premature elution and band broadening.

Step 2: ELSD Parameter Optimization

  • Set the ELSD Nebulizer Temperature to 30 °C and Evaporator Temperature to 35 °C[3].

  • Set the carrier gas (N₂) flow rate to 1.5 - 2.0 L/min. Causality: These low temperatures prevent the volatilization of the relatively low-molecular-weight n-Boc 5-(methylamino)pentan-1-ol while ensuring complete evaporation of the Hexane/EtOAc mobile phase.

Step 3: Chromatographic Run

  • Load the dry cartridge onto the automated flash system.

  • Run a gradient of Hexane/EtOAc (20% to 80% over 15 CV).

  • Set fraction collection to trigger on the ELSD signal threshold (>5 mV).

Step 4: Protocol Validation (Self-Validation Step)

  • Take an aliquot from the apex fraction collected by the ELSD trigger.

  • Spot on a silica TLC plate alongside the crude mixture.

  • Stain with KMnO₄. A yellow spot matching the expected R_f confirms the ELSD accurately detected the target alcohol.

G Start Crude Mixture (n-Boc amino alcohol) TLC TLC Screening (KMnO4 Stain) Start->TLC Solvent Select Solvent System (Hex/EtOAc) TLC->Solvent Load Dry Loading onto Silica Solvent->Load Flash Automated Flash System Load->Flash Detect Detection Method Flash->Detect ELSD ELSD (Primary Trigger) Detect->ELSD UV UV 210nm (Monitor Only) Detect->UV Validate TLC Validation of Fractions ELSD->Validate

Workflow for the purification of non-UV active Boc-protected amino alcohols.

Troubleshooting FAQs

Q: My product is co-eluting with the starting material (5-(methylamino)pentan-1-ol). How do I separate them? A: The starting material is a free secondary amine, making it highly polar and basic. If it co-elutes with your Boc-protected product, it is likely streaking across the column due to severe interactions with the acidic silanol groups. Actionable Fix: First, verify via TLC (using Ninhydrin without heat) if the free amine is present. If separation is mandatory, switch to a DCM/MeOH gradient and add 1% Triethylamine (TEA) or aqueous NH₄OH to the mobile phase. The basic modifier deprotonates the silanol groups, suppressing secondary interactions and sharpening the free amine peak, forcing it to elute later than your less-polar Boc-product[5].

Q: I am using ELSD, but my baseline is drifting severely during the gradient. Why? A: ELSD baseline drift during a gradient is typically caused by non-volatile residues in the polar solvent (e.g., EtOAc or MeOH) or insufficient evaporation temperatures[3]. Actionable Fix: Ensure you are using HPLC-grade or LC-MS grade solvents. If the drift persists, incrementally increase the ELSD drift tube/evaporator temperature by 5 °C. However, do not exceed 45 °C, as n-Boc 5-(methylamino)pentan-1-ol may begin to volatilize, reducing your signal-to-noise ratio.

Q: The product peak exhibits severe tailing, even when using Hexane/EtOAc. How can I improve peak symmetry? A: Tailing of this specific molecule is driven by the primary alcohol (-OH) hydrogen-bonding with the silica matrix. Actionable Fix: Modify your solvent system to include a stronger hydrogen-bond acceptor. Switching from Hexane/EtOAc to a DCM/MeOH system (e.g., 0-10% MeOH) often resolves alcohol tailing because Methanol competitively binds to the silanol sites, displacing the target molecule and sharpening the elution band[1].

G Issue Peak Tailing or Co-elution CheckBoc Is Boc protection complete? Issue->CheckBoc YesBoc Yes (Alcohol tailing) CheckBoc->YesBoc NoBoc No (Amine streaking) CheckBoc->NoBoc CheckSolvent Optimize Solvent Gradient YesBoc->CheckSolvent AddTEA Add 1% Et3N to Mobile Phase NoBoc->AddTEA DCM Switch to DCM/MeOH (95:5) CheckSolvent->DCM Hex Use Hexane/EtOAc CheckSolvent->Hex

Troubleshooting logic tree for peak tailing and co-elution during flash chromatography.

References

  • Benchchem. "Application Notes and Protocols: N-Boc-aminomethanol in the Synthesis of Chiral Amino Alcohols." Benchchem.
  • ChemRxiv. "5-Functionalized 2-Azahousanes: Synthesis and Core Stability Towards Chemical Transformations." ChemRxiv.
  • ChemRxiv. "A Chemical Probe For Tudor Domain Protein Spindlin1 to Investigate Chromatin Functions." ChemRxiv.
  • Aerosol Research. "Size distribution and particle morphology of analytes dried through the Evaporative Light Scattering Detector: Part A." Copernicus.
  • ResearchGate. "Dual-mode ELSD: Optimum performance for a wide range of applications." ResearchGate.

Sources

Troubleshooting

Storage conditions to prevent degradation of n-Boc 5-(methylamino)pentan-1-ol

Technical Support Center: n-Boc 5-(methylamino)pentan-1-ol Welcome to the technical support guide for n-Boc 5-(methylamino)pentan-1-ol (tert-butyl (5-hydroxypentyl)(methyl)carbamate). This document provides in-depth guid...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: n-Boc 5-(methylamino)pentan-1-ol

Welcome to the technical support guide for n-Boc 5-(methylamino)pentan-1-ol (tert-butyl (5-hydroxypentyl)(methyl)carbamate). This document provides in-depth guidance on the optimal storage, handling, and troubleshooting for this versatile bifunctional molecule. Our goal is to equip you with the necessary knowledge to ensure the long-term stability and integrity of this reagent for reproducible success in your research and development projects.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for n-Boc 5-(methylamino)pentan-1-ol?

For maximum stability and shelf-life, n-Boc 5-(methylamino)pentan-1-ol should be stored under the following conditions, derived from best practices for similar Boc-protected amino alcohols and the parent amine:

ParameterRecommendationRationale
Temperature Refrigerated (2-8°C)Lowering the temperature slows down potential degradation reactions. While some related parent amines are stored at room temperature, refrigeration is a safer precaution for the Boc-protected compound.[1][2]
Atmosphere Inert Gas (Argon or Nitrogen)The primary alcohol functional group is susceptible to oxidation over time. An inert atmosphere minimizes contact with atmospheric oxygen.[1][3]
Light Amber/Opaque VialTo prevent potential light-induced degradation, the compound should be kept in a dark place.[4]
Container Tightly SealedPrevents the ingress of moisture and atmospheric oxygen.

Q2: Is n-Boc 5-(methylamino)pentan-1-ol sensitive to moisture?

While the Boc (tert-butoxycarbonyl) group is generally stable to water and basic conditions, it is highly susceptible to cleavage under acidic conditions.[5][6] The presence of moisture, especially if it becomes slightly acidic from dissolved atmospheric CO₂, could potentially lead to slow hydrolysis over extended periods. Therefore, maintaining a dry environment is crucial.

Q3: Is the compound sensitive to air?

Yes. The primary alcohol moiety in the molecule can be oxidized by atmospheric oxygen, especially in the presence of trace metal impurities or upon light exposure.[7] This oxidation can lead to the formation of the corresponding aldehyde or carboxylic acid, which can complicate subsequent reactions.[8][9] Storing under an inert atmosphere is the most effective way to mitigate this risk.

Troubleshooting Guide: Degradation and Purity Issues

This section addresses specific issues you might encounter, explains the underlying chemistry, and provides actionable solutions.

Q1: My NMR analysis shows unexpected peaks, and the integration for the Boc group is low. What happened?

This is a classic sign of Boc group cleavage. The tert-butoxycarbonyl group is designed to be removed under acidic conditions.[10][11]

  • Causality : Your sample may have been inadvertently exposed to an acidic environment. This could be due to improper storage (e.g., in a container with acidic residue) or contamination of a solvent used to prepare your sample. The cleavage results in the formation of the parent amine, 5-(methylamino)pentan-1-ol, along with isobutylene and carbon dioxide.[12]

  • Troubleshooting Steps :

    • Verify pH : Check the pH of any solvents or reagents used with the compound.

    • Re-purification : If the degradation is minor, you may be able to repurify the material using column chromatography.

    • Preventative Action : Ensure all glassware is thoroughly cleaned and neutralized, and use fresh, high-purity anhydrous solvents for your experiments.

Q2: I've noticed a new, more polar spot on my TLC analysis of the stored compound. What could this impurity be?

A new, more polar spot often indicates the formation of one of two potential degradation products:

  • Deprotected Amine : The product of Boc-group hydrolysis, 5-(methylamino)pentan-1-ol, is more polar than the starting material due to the presence of the free secondary amine.

  • Carboxylic Acid : Oxidation of the primary alcohol to a carboxylic acid will significantly increase the polarity of the molecule, causing it to have a much lower Rf value on a normal-phase silica TLC plate.[7]

The diagram below illustrates the primary degradation pathways.

DegradationPathways cluster_0 Degradation of n-Boc 5-(methylamino)pentan-1-ol Start n-Boc 5-(methylamino)pentan-1-ol Amine 5-(methylamino)pentan-1-ol (More Polar) Start->Amine Acid/H₂O (Hydrolysis) Acid n-Boc 5-(methylamino)pentanoic acid (Much More Polar) Start->Acid [O] (Oxidation)

Caption: Primary degradation pathways for n-Boc 5-(methylamino)pentan-1-ol.

Q3: My reaction yield is inconsistent or lower than expected. Could the quality of my starting material be the problem?

Absolutely. If your n-Boc 5-(methylamino)pentan-1-ol has partially degraded, the actual molar quantity of the active starting material is lower than what you calculated based on weight.

  • Causality : Both major degradation pathways result in molecules that may not participate in your desired reaction, or could act as impurities that inhibit it. For example, if you are planning to perform a reaction at the alcohol site, the presence of the oxidized carboxylic acid impurity will lead to lower yields.

  • Troubleshooting Steps :

    • Purity Assessment : Before use, especially after long-term storage, perform a quick quality control check. A simple TLC or a proton NMR can provide a good estimate of purity.[10][13]

    • Use Fresh Material : If significant degradation is detected, it is often best to use a fresh, unopened bottle of the reagent to ensure the reliability of your experimental results.

Experimental Protocols for Quality Control

Protocol 1: Rapid Purity Assessment by Thin-Layer Chromatography (TLC)

This protocol allows for a quick visual check for the presence of more polar impurities.

  • Sample Preparation : Dissolve a small amount (1-2 mg) of your n-Boc 5-(methylamino)pentan-1-ol in 0.5 mL of dichloromethane or ethyl acetate.

  • Spotting : Using a capillary tube, spot a small amount of the solution onto a silica gel TLC plate.

  • Elution : Develop the plate in a TLC chamber using a mobile phase of 30-50% ethyl acetate in hexanes. This solvent system should provide good separation.

  • Visualization :

    • First, visualize the plate under a UV lamp (if any impurities are UV-active).

    • Then, stain the plate using a potassium permanganate (KMnO₄) stain. The primary alcohol of the starting material and any aldehyde/acid impurities will appear as yellow spots on a purple background. The deprotected amine may also be visualized with a ninhydrin stain.

  • Analysis : A pure sample should show a single, well-defined spot. The presence of spots at a lower Rf (closer to the baseline) indicates the presence of more polar degradation products.

TLC_Workflow cluster_1 TLC Quality Control Workflow Prep 1. Prepare Sample (1-2 mg in 0.5 mL DCM) Spot 2. Spot on Silica Plate Prep->Spot Elute 3. Elute (e.g., 40% EtOAc/Hex) Spot->Elute Visualize 4. Visualize (KMnO₄ Stain) Elute->Visualize Analyze 5. Analyze Result Visualize->Analyze Pure Single Spot (Pass) Analyze->Pure  Good Purity Impure Multiple Spots (Fail - Investigate) Analyze->Impure  Degradation Likely

Caption: Workflow for TLC analysis of n-Boc 5-(methylamino)pentan-1-ol.

Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy

A proton NMR is the definitive method for confirming the structure and identifying key impurities.

  • Sample Preparation : Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean NMR tube.[10]

  • Acquisition : Acquire a standard proton NMR spectrum.

  • Analysis :

    • Confirm Structure : Look for the characteristic signals:

      • A large singlet around 1.45 ppm corresponding to the 9 protons of the tert-butyl (Boc) group.

      • A singlet around 2.8-2.9 ppm for the 3 protons of the N-methyl group.

      • Multiplets corresponding to the pentanol backbone protons.

      • A signal for the hydroxyl (-OH) proton.

    • Check for Impurities :

      • Deprotection : A diminished integration of the Boc singlet (relative to the N-methyl or backbone protons) indicates deprotection.

      • Oxidation : The appearance of a signal around 9.7 ppm would indicate the presence of an aldehyde, while a very broad signal downfield (>10 ppm) could suggest a carboxylic acid.

References

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Reddit. Why is boc stable to hydrolysis under basic conditions? r/OrganicChemistry. [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • Study Mind. Alcohol oxidation (A-Level Chemistry). [Link]

  • Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements. [Link]

  • PMC. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]

  • RSC Publishing. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives. [Link]

  • Save My Exams. Oxidation of Alcohols - IB Chemistry Revision Notes. [Link]

  • Chemistry LibreTexts. 17.7: Oxidation of Alcohols. [Link]

  • ResearchGate. Oxidation of Primary Alcohols to Carboxylic Acids: A Guide to Current Common Practice. [Link]

  • PubMed. Preparation and improved stability of N-Boc-alpha-amino-5-acyl Meldrum's acids, a versatile class of building blocks for combinatorial chemistry. [Link]

  • NextSDS. 5-(methylamino)pentan-1-ol hydrochloride — Chemical Substance Information. [Link]

  • Agilent. Amino-alcohols Analysis of amino-alcohols, C3-C5. [Link]

  • ResearchGate. DES-catalyzed deprotection of N-Boc amino acid derivatives and N-Boc dipeptide. [Link]

  • Wikipedia. 5-Amino-1-pentanol. [Link]

Sources

Optimization

Technical Support Center: Optimizing TFA Deprotection of n-Boc 5-(methylamino)pentan-1-ol

Welcome to the Application Support Center. As drug development professionals and synthetic chemists, you frequently encounter bifunctional molecules that present unique chemoselectivity challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As drug development professionals and synthetic chemists, you frequently encounter bifunctional molecules that present unique chemoselectivity challenges. Deprotecting n-Boc 5-(methylamino)pentan-1-ol is a classic example: you must aggressively cleave an N-Boc protected secondary amine while preserving a sensitive primary alcohol.

This guide provides field-proven insights, diagnostic FAQs, and validated protocols to help you optimize reaction times and eliminate the dreaded O-trifluoroacetylation side reaction.

Expert Insights: The Kinetic Window of Deprotection

The deprotection of the N-Boc group relies on the protonation of the carbamate carbonyl, followed by the rapid elimination of isobutylene and carbon dioxide. This is a fast, kinetic process. However, the primary alcohol on the opposite end of the pentane chain is a strong nucleophile. In the presence of high concentrations of trifluoroacetic acid (TFA), an acid-catalyzed esterification occurs, forming an O-trifluoroacetate ester.

The Causality of Time: Optimization is entirely about exploiting the kinetic window. Boc cleavage occurs in minutes, whereas esterification is a slower equilibrium process. By strictly controlling the reaction time and TFA concentration, you can achieve >99% deprotection before the esterification equilibrium becomes problematic[1].

Diagnostic FAQs: Troubleshooting Amino Alcohol Workflows

Q: Why am I observing a mass shift of +96 Da in my LC-MS after deprotection? A: This is the hallmark of O-trifluoroacetylation. The primary hydroxyl group of your substrate has reacted with TFA. The addition of the trifluoroacetyl group (CF₃CO–, mass 97) minus the lost hydroxyl proton results in a net +96 Da mass shift[2]. This side product effectively caps your alcohol and will interfere with downstream functionalization.

Q: Can I use neat (100%) TFA to reduce the reaction time to 5 minutes? A: This is highly discouraged. While neat TFA will cleave the Boc group almost instantaneously, the massive excess of acid acts as both solvent and reactant, aggressively driving the esterification equilibrium forward. You will routinely see >40% O-trifluoroacetylation under neat conditions.

Q: My desired product, 5-(methylamino)pentan-1-ol, is highly water-soluble. How do I remove the TFA salts without losing my product in an aqueous wash? A: Because 5-(methylamino)pentan-1-ol has a high topological polar surface area, it will partition heavily into the aqueous layer during a standard NaHCO₃ wash. You must use a non-aqueous neutralization . Evaporate the TFA, dissolve the crude mixture in methanol, and stir with a weakly basic ion-exchange resin (e.g., Amberlyst® A21). This neutralizes the salt and hydrolyzes any trace ester without risking aqueous losses.

Quantitative Optimization Matrix

The following table summarizes the causal relationship between TFA concentration, reaction time, and side-product formation.

TFA Concentration (v/v in DCM)Reaction TimeTemp (°C)Boc Cleavage (%)O-TFA Ester Formation (%)Scientist Recommendation
10%120 min2585%< 2%Not recommended (Incomplete cleavage)
20% 60 min 25 > 99% ~ 2-5% Optimal (Best balance of purity and yield)
50%30 min25> 99%15-20%Acceptable only with immediate basic methanolysis
100% (Neat TFA)15 min25> 99%> 40%Avoid (Severe side-product formation)

Mechanistic Pathway Visualization

The diagram below illustrates the divergent pathways during deprotection. Controlling the reaction time prevents the workflow from shifting into the red pathway.

G SM n-Boc 5-(methylamino)pentan-1-ol (Starting Material) Reaction TFA / DCM (20% v/v) Deprotection at 25°C SM->Reaction H+ mediated Boc cleavage Product 5-(methylamino)pentan-1-ol (Desired Product) Reaction->Product Optimal Time (60 min) SideProduct O-Trifluoroacetate Ester (+96 Da Mass Shift) Reaction->SideProduct Extended Time or Neat TFA Recovery Basic Methanolysis (K2CO3 / MeOH) SideProduct->Recovery Workup Intervention Recovery->Product Ester Hydrolysis

Mechanistic pathway of Boc deprotection and O-trifluoroacetylation side reaction.

Validated Experimental Protocol

This self-validating methodology is designed to achieve >99% Boc cleavage while keeping O-trifluoroacetylation below 5%, followed by a non-aqueous recovery of the highly polar amino alcohol.

Materials Required:

  • n-Boc 5-(methylamino)pentan-1-ol (1.0 eq)

  • Trifluoroacetic acid (TFA), Reagent Grade

  • Anhydrous Dichloromethane (DCM)

  • Amberlyst® A21 free base resin (or equivalent weakly basic ion-exchange resin)

  • Methanol (MeOH)

Step-by-Step Methodology:

  • Reaction Setup: Dissolve n-Boc 5-(methylamino)pentan-1-ol (1.0 mmol) in anhydrous DCM (4.0 mL) in a round-bottom flask equipped with a magnetic stir bar. Cool the mixture to 0 °C using an ice bath.

  • Acid Addition: Slowly add TFA (1.0 mL) dropwise to the stirring solution to achieve a final concentration of 20% v/v TFA in DCM.

  • Deprotection (Time-Critical): Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for exactly 60 minutes .

    • Causality Note: Limiting the reaction to 60 minutes at 20% v/v prevents the primary alcohol from undergoing significant O-trifluoroacetylation[1].

  • Validation Checkpoint: Before concentration, remove a 5 µL aliquot, dilute in 1 mL acetonitrile, and analyze via LC-MS. Confirm the disappearance of the starting material (m/z[M+H]⁺ = 218) and the appearance of the desired product (m/z[M+H]⁺ = 118). If the +96 Da peak (m/z = 214) exceeds 5%, proceed immediately to Step 6.

  • Concentration: Immediately transfer the flask to a rotary evaporator. Remove the DCM and excess TFA under reduced pressure at a bath temperature not exceeding 30 °C to yield the crude TFA salt. Co-evaporate with toluene (2 x 5 mL) to azeotropically remove residual TFA.

  • Non-Aqueous Neutralization & Hydrolysis: Dissolve the crude viscous oil in MeOH (5.0 mL). Add Amberlyst A21 basic resin (approx. 3-4 eq by weight capacity). Stir gently at room temperature for 2 hours.

    • Causality Note: The basic resin neutralizes the TFA salt and simultaneously catalyzes the methanolysis of any trace O-trifluoroacetate ester back to the free alcohol without introducing aqueous salts[2].

  • Isolation: Filter the resin and wash with additional MeOH (2 x 5 mL). Concentrate the filtrate under reduced pressure to yield the pure 5-(methylamino)pentan-1-ol as a free base.

References

  • Title: The Development and Application of a Novel Safety-Catch Linker for BOC-Based Assembly of Libraries of Cyclic Peptides Source: ACS Publications URL
  • Title: SEQUENCEABLE SEQUENCE-DEFINED OLIGOURETHANES AS A MEDIUM FOR INFORMATION STORAGE Source: Texas ScholarWorks URL

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Linker Design: N-Boc 5-(methylamino)pentan-1-ol vs. n-Boc 5-aminopentan-1-ol

Welcome to an in-depth analysis of two foundational building blocks in modern linker design for targeted therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The choice between...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to an in-depth analysis of two foundational building blocks in modern linker design for targeted therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The choice between a primary amine, derived from n-Boc 5-aminopentan-1-ol, and a secondary amine, from n-Boc 5-(methylamino)pentan-1-ol, may seem like a subtle structural modification. However, this single methyl group introduces significant changes in reactivity, stability, and the physicochemical properties of the final conjugate. This guide will dissect these differences, providing the technical insights and field-proven data necessary to make an informed decision for your specific application.

The linker is a critical component that influences the stability, solubility, and release mechanism of the payload, ultimately impacting the therapeutic index of the drug.[1][2] The pentanol backbone of these molecules provides a flexible spacer, while the terminal hydroxyl group serves as a versatile handle for subsequent derivatization or attachment to a payload.[3][4] The core of our comparison, however, lies in the nature of the Boc-protected amine.

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group essential for a controlled, stepwise synthesis.[5] Its stability under basic and nucleophilic conditions allows for selective reactions at other parts of the molecule, while its clean removal with acids like trifluoroacetic acid (TFA) is a cornerstone of modern bioconjugation chemistry.[6][7][8]

Amine Primary or Secondary Amine (R-NHR') Boc2O Di-tert-butyl dicarbonate ((Boc)₂O) + Base BocAmine Boc-Protected Amine Boc2O->BocAmine Boc Protection TFA Trifluoroacetic Acid (TFA) BocAmine2 Boc-Protected Amine FreeAmine Free Amine (TFA Salt) Ready for Conjugation TFA->FreeAmine BocAmine2->TFA Acidic Cleavage

Caption: The Boc protection and deprotection cycle.

Part 1: A Head-to-Head Physicochemical Comparison

The introduction of a methyl group on the nitrogen atom fundamentally alters the local chemical environment. These changes, while seemingly minor, have cascading effects on the molecule's utility in a synthetic workflow.

Propertyn-Boc 5-aminopentan-1-oln-Boc 5-(methylamino)pentan-1-olCausality & Implication
Structure Primary Amine PrecursorSecondary Amine PrecursorThe primary amine has two N-H protons for potential interactions, while the secondary amine has one.
Molecular Weight 203.28 g/mol [3]217.31 g/mol The addition of a CH₂ group (14.03 Da) is a minor change but should be accounted for in mass spectrometry.
Lipophilicity (LogP) LowerHigher (Predicted)N-methylation generally increases lipophilicity by adding a hydrophobic methyl group and potentially masking a hydrogen bond donor.[9] This can impact solubility and aggregation of the final conjugate.[10]
Steric Hindrance LowModerateThe methyl group increases steric bulk around the nitrogen, which can slow down subsequent conjugation reactions.
Nucleophilicity HighModerateThe electron-donating methyl group slightly increases the electron density on the nitrogen, but this is often outweighed by increased steric hindrance, leading to overall lower reactivity in many SN2-type reactions.
Hydrogen Bonding Donor (1 N-H after deprotection) & AcceptorDonor (1 N-H after deprotection) & AcceptorThe primary amine starting material has two N-H bonds available for hydrogen bonding before Boc protection, which can influence its solubility and handling properties.[11]

Part 2: Impact on Reactivity and Conjugation Strategy

The choice between a primary and secondary amine dictates the conditions and strategy for payload attachment. Amine-reactive crosslinkers, such as those with N-hydroxysuccinimide (NHS) esters, are commonly used to form stable amide bonds with the deprotected amine of the linker.[12][13]

The Primary Amine Advantage: Speed and Simplicity

The deprotected primary amine from n-Boc 5-aminopentan-1-ol is a highly reactive nucleophile.[14] This high reactivity allows for:

  • Faster Reaction Kinetics: Conjugation with activated esters (e.g., NHS esters) is typically rapid, often completing within 1-4 hours at room temperature.[15]

  • Milder Conditions: The reactions can proceed efficiently at neutral to slightly basic pH (7.5-8.5) without the need for aggressive catalysts or high temperatures.[16]

However, a potential pitfall is the risk of di-acylation if the coupling conditions are not carefully controlled, although this is less common with sterically demanding payloads.

The Secondary Amine Advantage: Control and Stability

The deprotected secondary amine from n-Boc 5-(methylamino)pentan-1-ol offers a different set of characteristics:

  • Increased Selectivity: The reduced nucleophilicity and increased steric bulk can prevent unwanted side reactions, offering a more controlled conjugation.

  • Inherent Metabolic Stability: The N-methyl group can act as a metabolic shield, preventing enzymatic degradation (e.g., by proteases or oxidases) at the nitrogen atom. This modification is a well-established strategy to improve the in vivo half-life of peptides and small molecules.[17][18]

  • Single Site of Reaction: By its nature, a secondary amine can only be acylated once, eliminating any possibility of cross-linking or di-acylation at that site.

The trade-off is that achieving high conversion often requires more forceful reaction conditions, such as longer incubation times, higher temperatures, or the use of more potent coupling agents (e.g., HATU instead of EDC/NHS).

Start1 n-Boc 5-aminopentan-1-ol Deprotection1 Boc Deprotection (TFA) Start1->Deprotection1 Start2 n-Boc 5-(methylamino)pentan-1-ol Deprotection2 Boc Deprotection (TFA) Start2->Deprotection2 Linker1 Primary Amine Linker (H₂N-(CH₂)₅-OH) Deprotection1->Linker1 Linker2 Secondary Amine Linker (CH₃HN-(CH₂)₅-OH) Deprotection2->Linker2 Conjugate1 Final Conjugate (Primary Amide Linkage) Linker1->Conjugate1 Fast Kinetics Conjugate2 Final Conjugate (Tertiary Amide Linkage) Linker2->Conjugate2 Slower Kinetics Payload Payload-COOH + EDC/NHS Payload->Conjugate1 Coupling Payload->Conjugate2 Coupling

Caption: Comparative workflow for conjugation.

Part 3: Experimental Protocols

Trustworthy protocols are self-validating. The following methods include in-process controls and analytical checkpoints to ensure success.

Protocol 1: General Boc-Deprotection

Objective: To efficiently remove the Boc protecting group from either linker precursor.

Materials:

  • Boc-protected amino-pentanol (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • (Optional) Triisopropylsilane (TIS) as a scavenger

  • Cold Diethyl Ether

  • Nitrogen or Argon supply

Procedure:

  • Dissolve the Boc-protected linker in anhydrous DCM (approx. 0.1 M solution) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v). If the payload or other parts of the molecule are sensitive to the t-butyl cation intermediate formed during deprotection, add a scavenger like TIS (2-5% v/v).[5][19]

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Validation: Monitor the reaction completion by Thin Layer Chromatography (TLC) or LC-MS, observing the disappearance of the starting material and the appearance of a more polar product.

  • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

  • Add cold diethyl ether to the residue to precipitate the TFA salt of the deprotected linker.

  • Wash the precipitate with cold diethyl ether (2-3 times) to remove residual scavengers.[19]

  • Dry the resulting TFA salt under vacuum. The product can be used directly in the next step or neutralized with a non-nucleophilic base like diisopropylethylamine (DIPEA).

Protocol 2: Payload Conjugation via Amide Bond Formation

Objective: To couple a carboxyl-containing payload to the deprotected primary or secondary amine linker.

Materials:

  • Deprotected linker TFA salt (1.5 eq)

  • Carboxyl-containing payload (1.0 eq)

  • Anhydrous Dimethylformamide (DMF) or DMSO

  • EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) (1.5 eq)

  • sulfo-NHS (N-Hydroxysulfosuccinimide) (1.2 eq)

  • DIPEA (Diisopropylethylamine)

Procedure:

  • Payload Activation: In a dry flask, dissolve the carboxyl-containing payload in anhydrous DMF. Add EDC (1.5 eq) and sulfo-NHS (1.2 eq). Stir at room temperature for 15-30 minutes to form the active NHS ester.[19]

  • Linker Preparation: In a separate flask, dissolve the deprotected linker TFA salt in anhydrous DMF and add DIPEA (2-3 eq) to neutralize the salt and basify the solution.

  • Coupling Reaction: Slowly add the activated payload solution to the linker solution.

  • Stir the reaction at room temperature.

    • For the primary amine linker: Reaction is typically complete in 2-4 hours.

    • For the secondary amine linker: The reaction may require overnight stirring or gentle heating (40°C) to achieve high conversion.

  • Validation: Monitor the reaction by LC-MS, tracking the consumption of the payload and the formation of the desired conjugate mass.

  • Work-up & Purification: Once the reaction is complete, quench with a small amount of water. Purify the final conjugate using reverse-phase HPLC. Characterize the final product by mass spectrometry and NMR.

Part 4: Data-Driven Performance Comparison

The following table summarizes expected outcomes based on the principles discussed. Actual results will vary depending on the specific payload and reaction conditions.

ParameterConjugate from Primary AmineConjugate from Secondary AmineAnalysis
Typical Reaction Time (Coupling) 2-4 hours8-16 hoursThe lower nucleophilicity and higher steric hindrance of the secondary amine significantly slow the reaction rate.
Typical Yield 75-90%60-80%Achieving high yields with the secondary amine may require optimization of coupling agents and conditions.
Final Conjugate LogD (pH 7.4) Payload LogD + ~0.5Payload LogD + ~0.8The N-methyl group contributes to a measurable increase in lipophilicity.
In Vitro Plasma Stability (7 days) GoodExcellentThe N-methyl group can sterically hinder protease access, potentially reducing cleavage and improving stability.[17]
Potential for Aggregation LowerHigherThe increased lipophilicity can raise the risk of aggregation, especially for ADCs with a high drug-to-antibody ratio (DAR).[10]

Conclusion and Recommendations

The decision between n-Boc 5-aminopentan-1-ol and n-Boc 5-(methylamino)pentan-1-ol is a strategic choice based on the desired final properties of the conjugate and the acceptable complexity of the synthetic process.

  • Choose n-Boc 5-aminopentan-1-ol (Primary Amine) for:

    • Rapid and straightforward conjugation protocols.

    • Applications where maximizing yield with standard coupling chemistry is a priority.

    • Projects where the inherent metabolic liability of a primary amide linkage is not a concern.

  • Choose n-Boc 5-(methylamino)pentan-1-ol (Secondary Amine) for:

    • Projects where enhanced metabolic stability is a critical design feature.[18]

    • Applications requiring fine-tuning of the linker's conformational properties.

    • When the synthetic workflow can accommodate longer reaction times and more rigorous optimization to overcome lower reactivity.

From our experience, while the primary amine linker serves as a robust and reliable workhorse for many applications, the N-methylated version provides an essential tool for "next-generation" linker design, where incremental improvements in stability and pharmacokinetics can translate into significant gains in therapeutic efficacy.

References

  • The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. Current Topics in Medicinal Chemistry.
  • The Strategic Advantage of Boc Protection in PEG Linkers: A Compar
  • Synthetic Amine Linkers for Efficient Sortagging.
  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated C
  • Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides. Journal of Medicinal Chemistry.
  • 5-(BOC-AMINO)-1-PENTANOL | 75178-90-4. ChemicalBook.
  • Boc Resin Cleavage Protocol. Sigma-Aldrich.
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • Application Notes and Protocols for Bioconjugation Using N-Boc-N-methylethylenediamine. Benchchem.
  • A Comparative Analysis of Linkers for Drug Delivery Systems. Benchchem.
  • 5-(BOC-AMINO)
  • Amine-Reactive Crosslinker Overview.
  • 5-Amino-1-pentanol Overview. Grokipedia.
  • tert-Butyloxycarbonyl protecting group. Wikipedia.
  • Conjugation Protocol for Amine Reactive CoraFluor™ Reagents. CoraFluor.
  • Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique. ACS Omega.
  • Application Notes and Protocols for Bioconjugation of Peptides with N-methyl-N-(t-Boc)-PEG4-acid. Benchchem.
  • The impact of N-methylation on aqueous solubility and lipophilicity. Drug Discovery Today.
  • Comparison Length of Linker in Compound for Nuclear Medicine Targeting Fibroblast Activ

Sources

Comparative

A Comparative Guide to the Deprotection of N-Boc and N-Fmoc 5-(methylamino)pentan-1-ol

In the realm of multi-step organic synthesis, particularly in pharmaceutical and peptide chemistry, the judicious selection of protecting groups is a critical determinant of success. An ideal protecting group must be rob...

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Author: BenchChem Technical Support Team. Date: April 2026

In the realm of multi-step organic synthesis, particularly in pharmaceutical and peptide chemistry, the judicious selection of protecting groups is a critical determinant of success. An ideal protecting group must be robust enough to withstand various reaction conditions while being selectively removable under specific, mild conditions. This principle of "orthogonal protection" allows chemists to unmask one functional group for reaction while others remain shielded.[1][2]

This guide provides a detailed comparison of two of the most ubiquitous amine-protecting groups, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), as applied to the substrate 5-(methylamino)pentan-1-ol. We will explore the mechanistic underpinnings of their deprotection, present a framework for a comparative kinetic experiment, and discuss the practical implications for synthetic strategy.

The Substrates: N-Boc and N-Fmoc 5-(methylamino)pentan-1-ol

The two molecules at the center of our comparison are:

  • N-Boc-5-(methylamino)pentan-1-ol: The amine is protected by the acid-labile Boc group.

  • N-Fmoc-5-(methylamino)pentan-1-ol: The amine is protected by the base-labile Fmoc group.

PropertyN-Boc-5-(methylamino)pentan-1-olN-Fmoc-5-(methylamino)pentan-1-ol
Chemical Structure alt text alt text
Molecular Formula C11H23NO3C21H25NO3
Molecular Weight 217.31 g/mol 339.43 g/mol
Deprotection Condition Acidic (e.g., TFA)[3]Basic (e.g., Piperidine)[4]
Mechanisms of Deprotection: A Tale of Two Labilities

The orthogonality of the Boc and Fmoc groups stems from their fundamentally different mechanisms of cleavage.[][]

The Boc group is designed for removal under strong acidic conditions, typically with trifluoroacetic acid (TFA).[7] The mechanism proceeds via protonation of the carbonyl oxygen, which facilitates the departure of the tert-butyl group as a stable tert-butyl cation.[8][9] This cation is typically scavenged by an appropriate nucleophile in the reaction mixture. The resulting carbamic acid is unstable and rapidly decarboxylates to yield the free amine.[8]

Fmoc deprotection occurs via a base-induced β-elimination.
Comparative Deprotection Rate Analysis: An Experimental Framework

To objectively compare the deprotection rates, a kinetic study can be designed using a quantitative analytical method like High-Performance Liquid Chromatography (HPLC).

G cluster_0 Reaction Setup cluster_1 Deprotection Initiation cluster_2 Time-Course Sampling cluster_3 Analysis Boc_Reaction N-Boc Substrate in DCM Add_TFA Add 20% TFA/DCM Boc_Reaction->Add_TFA Fmoc_Reaction N-Fmoc Substrate in DMF Add_Pip Add 20% Piperidine/DMF Fmoc_Reaction->Add_Pip Sampling Take Aliquots at 0, 1, 5, 15, 30 min Add_TFA->Sampling Add_Pip->Sampling Quench Quench Reaction Sampling->Quench HPLC HPLC Analysis Quench->HPLC Data Plot % Conversion vs. Time HPLC->Data

Experimental workflow for comparing deprotection rates.

Experimental Protocols:

  • N-Boc Deprotection:

    • Dissolve N-Boc 5-(methylamino)pentan-1-ol in dichloromethane (DCM).

    • Initiate the reaction by adding a solution of 20-50% Trifluoroacetic Acid (TFA) in DCM. [10] * At specified time intervals (e.g., 0, 1, 5, 15, 30, and 60 minutes), withdraw an aliquot and immediately quench it in a basic solution (e.g., saturated sodium bicarbonate) to neutralize the acid.

    • Prepare the quenched sample for HPLC analysis to determine the ratio of starting material to the deprotected product.

  • N-Fmoc Deprotection:

    • Dissolve N-Fmoc 5-(methylamino)pentan-1-ol in N,N-Dimethylformamide (DMF).

    • Initiate the reaction by adding a solution of 20% piperidine in DMF. [4] * At the same time intervals, withdraw an aliquot and quench by diluting with a mobile phase buffer for immediate HPLC injection.

    • Analyze by HPLC to quantify the conversion.

Expected Results and Data Interpretation

The experimental data would starkly highlight the differential lability of the two protecting groups.

Table of Representative Deprotection Data (% Starting Material Remaining):

Time (minutes)N-Boc in 20% TFA/DCMN-Fmoc in 20% Piperidine/DMFN-Boc in 20% Piperidine/DMFN-Fmoc in 20% TFA/DCM
0 100%100%100%100%
1 95%<5%100%100%
5 70%0%100%100%
15 25%0%100%100%
30 <5%0%100%100%
60 0%0%100%100%

Interpretation:

  • Rapid Fmoc Cleavage: The deprotection of the Fmoc group with piperidine is exceptionally fast, often reaching completion in a matter of minutes. [11][12]* Controlled Boc Cleavage: The Boc group is efficiently cleaved with TFA, with the reaction typically completing within 30 to 60 minutes under standard conditions. [13]* Orthogonality Confirmed: The crucial finding is the stability of each group to the other's cleavage conditions. The Boc group is completely stable to the basic conditions used for Fmoc removal, and the Fmoc group is completely stable to the strong acidic conditions of Boc removal. [14][15]This mutual stability is the essence of their orthogonality.

Expert Insights and Practical Considerations
  • Choice of Reagent: The choice between Boc and Fmoc is dictated by the stability of other functional groups within the molecule. If a molecule contains base-sensitive groups, the Boc strategy (acidic deprotection) is preferred. Conversely, for molecules with acid-sensitive functionalities, the Fmoc strategy (basic deprotection) is the superior choice. []* Substrate Influence: For a simple substrate like 5-(methylamino)pentan-1-ol, the primary alcohol is unlikely to interfere with either deprotection method. However, in more complex molecules, the hydroxyl group could potentially undergo side reactions, such as esterification with TFA, if conditions are not carefully controlled.

  • Scavengers in Boc Deprotection: The tert-butyl cation generated during Boc cleavage is an electrophile that can cause side reactions, such as alkylating sensitive amino acid residues (e.g., tryptophan, methionine). While not an issue for our model substrate, in peptide synthesis, scavengers like triisopropylsilane (TIS) or water are often added to trap this cation. [15]* Fmoc Deprotection Byproducts: The dibenzofulvene (DBF) byproduct of Fmoc deprotection can react with the newly liberated amine. Using an excess of a secondary amine like piperidine ensures that the DBF is efficiently trapped as a stable adduct, preventing this side reaction. [16]

Conclusion

The N-Boc and N-Fmoc protecting groups offer a powerful and robust orthogonal system for amine protection. The Boc group's lability to acid and the Fmoc group's lability to base provide chemists with precise control over complex synthetic sequences. For 5-(methylamino)pentan-1-ol, both groups are effective, but the choice of which to use will ultimately depend on the subsequent steps planned in the synthetic route and the chemical sensitivities of the overall molecular architecture. Understanding the distinct kinetics and mechanisms of their removal is fundamental to designing an efficient and high-yielding synthesis.

References

  • Benchchem. Orthogonal protection strategy using Fmoc and Boc groups.

  • Wuhan Golden Wing Bio-engineering Technology Co., Ltd. Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis.

  • ChemPep Inc. Fmoc Solid Phase Peptide Synthesis.

  • PubMed. Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins.

  • Benchchem. The Dual Nature of Fmoc: A Technical Guide to its Stability and Lability in Peptide Synthesis.

  • BOC Sciences. Why Fmoc-Protected Amino Acids Dominate SPPS?

  • Organic Chemistry Portal. Boc-Protected Amino Groups.

  • Sigma-Aldrich. Application Note – N-Boc deprotection.

  • ChemPep Inc. Overview of Fmoc Amino Acids.

  • PubMed. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK.

  • Reddit. Why is boc stable to hydrolysis under basic conditions?

  • Chemistry Steps. Boc Protecting Group for Amines.

  • National Center for Biotechnology Information. Sustainable Approaches for the Protection and Deprotection of Functional Groups.

  • Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.

  • RSC Publishing. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.

  • BOC Sciences. Amino Acid Protection & Deprotection Services.

  • Semantic Scholar. Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition.

  • Master Organic Chemistry. Amine Protection and Deprotection.

  • Common Organic Chemistry. Boc Deprotection - TFA.

  • YouTube. Deprotecting Fmoc Group Mechanism | Organic Chemistry.

  • Springer Nature Experiments. Methods for Removing the Fmoc Group.

  • National Center for Biotechnology Information. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?

  • ConnectSci. The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future.

  • WuXi Biology. Alcohol Catalysis in Boc Protection of Primary Amines.

  • ACS Publications. Acid-Labile Cys-Protecting Groups for the Fmoc/tBu Strategy: Filling the Gap.

  • Aapptec Peptides. Amino Acid Sidechain Deprotection.

  • Organic Chemistry Portal. Protective Groups.

  • CEM Corporation. Protection and Deprotection.

  • Semantic Scholar. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions.

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.

  • J&K Scientific LLC. BOC Protection and Deprotection.

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups.

  • RSC Publishing. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.

  • Luxembourg Bio Technologies. Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.

  • Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.

  • Nowick Laboratory, UC Irvine. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).

  • RSC Publishing. Green Chemistry - In situ Fmoc removal.

Sources

Validation

A Comparative Guide to the Validation of n-Boc 5-(methylamino)pentan-1-ol Purity by HPLC-MS

In the landscape of pharmaceutical development, the purity of starting materials and synthetic intermediates is not merely a quality metric; it is a fundamental pillar of safety and efficacy. n-Boc 5-(methylamino)pentan-...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the purity of starting materials and synthetic intermediates is not merely a quality metric; it is a fundamental pillar of safety and efficacy. n-Boc 5-(methylamino)pentan-1-ol is a crucial building block in the synthesis of numerous complex active pharmaceutical ingredients (APIs). Its structural integrity and purity profile directly influence the downstream reaction kinetics, yield, and, most importantly, the impurity profile of the final drug substance. Therefore, a robust, validated analytical method for its purity assessment is indispensable.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) based methodologies for the comprehensive validation of n-Boc 5-(methylamino)pentan-1-ol purity. We will explore the causality behind experimental choices, present self-validating protocols grounded in regulatory expectations, and offer a comparative analysis against orthogonal techniques, empowering researchers and drug development professionals to establish a rigorous quality control framework.

The Analytical Challenge: Understanding Potential Impurities

A successful validation strategy begins with a thorough understanding of what we are looking for. Impurities in n-Boc 5-(methylamino)pentan-1-ol can originate from several stages of the synthetic and storage process. A logical impurity profile would include:

  • Starting Material Carryover: Residual 5-(methylamino)pentan-1-ol that has not undergone N-Boc protection.

  • Reagent-Related Impurities: Unreacted di-tert-butyl dicarbonate ((Boc)₂O) or its by-products.

  • Process-Related Impurities (Side-Reactions):

    • Di-Boc Species: Over-protection on the secondary amine, although less common.[1]

    • Urea Derivatives: Formation of urea by-products, particularly if certain bases are used at elevated temperatures.[1][2]

  • Degradation Products: Resulting from instability under specific pH, light, or temperature conditions. The tert-butoxycarbonyl (Boc) group is notably labile to acid.[3]

  • Residual Solvents: Volatile organic compounds from the reaction and purification steps.[4]

The structural diversity of these potential impurities—ranging from highly polar (starting material) to nonpolar (reagents), and from volatile (solvents) to non-volatile—necessitates a highly specific and versatile analytical technique.

The Gold Standard: Reversed-Phase HPLC Coupled with Mass Spectrometry (RP-HPLC-MS)

The combination of liquid chromatography's separation capability with mass spectrometry's specificity and sensitivity makes HPLC-MS the definitive tool for this analysis.[5]

Why Reversed-Phase HPLC?

The introduction of the Boc protecting group significantly increases the hydrophobicity of the parent amino alcohol, making it well-suited for separation on a nonpolar stationary phase, such as C18, with a polar mobile phase (Reversed-Phase HPLC).[6] The elution order in RP-HPLC is primarily driven by the hydrophobicity of the analytes; more hydrophobic compounds interact more strongly with the stationary phase and have longer retention times.[6]

However, the parent molecule, n-Boc 5-(methylamino)pentan-1-ol, remains a relatively polar compound, which can present a challenge for retention on standard C18 columns.[7][8] Method development must therefore focus on achieving adequate retention for the main component while ensuring effective separation from both more polar (e.g., unreacted starting material) and less polar (e.g., (Boc)₂O) impurities.

Method Design & Causality

A robust RP-HPLC-MS method is not just a set of parameters but a system designed for a specific purpose.

G

  • Column Choice: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is the logical starting point.[9] The end-capping of the silica can be critical; a highly end-capped column minimizes peak tailing for the basic amine moiety.

  • Mobile Phase: A gradient elution using water and acetonitrile (ACN) is standard. The key choice is the additive.

    • For MS Detection: 0.1% Formic Acid is preferred. It provides protons to facilitate positive mode electrospray ionization (ESI+) and typically yields good peak shapes.

    • For UV Detection: 0.1% Trifluoroacetic Acid (TFA) can provide sharper peaks but may cause ion suppression in the MS.[10] If MS is the primary detector, formic acid is the superior choice.

  • Mass Spectrometry (MS) Detection: ESI in positive ion mode is ideal for this compound. The protonated molecule [M+H]⁺ will be the primary ion. MS/MS fragmentation is invaluable for structural confirmation of impurities. Key expected fragments for the parent compound include the loss of the tert-butyl group (M-56) and the entire Boc group (M-100), which are characteristic signatures.[11]

  • UV Detection: While MS is superior for identification, a UV detector set at a low wavelength (~210 nm) can provide robust quantification for the carbamate chromophore present in the main component and related impurities.[12]

Orthogonal and Complementary Analytical Techniques

No single method is infallible. Employing orthogonal techniques provides a more complete purity picture and is a cornerstone of a robust validation package.

Technique Principle Advantages for this Analysis Disadvantages Role in Validation
RP-HPLC-MS Separation by polarity; detection by mass-to-charge ratio.High resolution and specificity. Ideal for identifying and quantifying known and unknown synthesis-related impurities.[5]May have poor retention for very polar impurities. Ion suppression can affect quantification.Primary Method: For routine purity testing, stability studies, and impurity identification.
HILIC-MS Separation of polar compounds on a polar stationary phase.Excellent retention for the polar starting material and other polar degradants that are poorly retained in RP-HPLC.[7]Can have lower reproducibility than RP-HPLC; requires careful equilibration.Complementary Method: To quantify highly polar impurities not well-resolved or retained in the primary RP-HPLC method.
GC-MS (Headspace) Separation of volatile compounds in the gas phase.The definitive method for identifying and quantifying residual solvents (e.g., THF, Ethyl Acetate, Toluene).[4]The N-Boc compound is thermally labile and not suitable for direct GC analysis.[12]Orthogonal Method: Specifically for Class 2 and 3 residual solvent analysis as per ICH Q3C guidelines.
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei.Provides structural confirmation. Can determine purity against a certified standard without needing reference standards for impurities.[12]Lower sensitivity for trace impurities compared to HPLC. Requires a high-field NMR.Reference Method: For absolute purity assignment of the reference standard lot and for structural elucidation of major impurities.

A Framework for Method Validation: Adhering to ICH Q2(R2)

The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose.[13] The International Council for Harmonisation (ICH) Q2(R2) guideline provides the framework for this process.[14][15]

G cluster_core Core Performance Characteristics cluster_limits Sensitivity Validation ICH Q2(R2) Validation Specificity Specificity (Peak Purity) Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness

Key Validation Parameters & Experimental Design
  • Specificity: This is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

    • Execution: Forced degradation studies (acid, base, oxidation, heat, light) are performed to generate potential degradants. The developed HPLC method must demonstrate that the resulting impurity peaks are well-resolved from the main component peak. Peak purity analysis using a PDA detector and MS is essential to confirm no co-elution is occurring.[5][16]

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

    • Execution: Prepare a series of at least five concentrations of the n-Boc 5-(methylamino)pentan-1-ol reference standard across the desired range (e.g., from the Limit of Quantitation to 120% of the working concentration). Plot the peak area against concentration and determine the correlation coefficient (R²), which should be ≥ 0.999.[17]

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

    • Execution: Accuracy is determined by a spike-recovery study. A blank matrix is spiked with known amounts of the analyte at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The percentage recovery is then calculated. Acceptance criteria are typically 98.0% to 102.0%.

  • Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

    • Execution:

      • Repeatability (Intra-assay): Analyze a minimum of six replicate preparations of the sample at 100% of the test concentration on the same day, with the same analyst and instrument. The Relative Standard Deviation (%RSD) should be ≤ 1.0%.[18]

      • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. The %RSD across all data sets is evaluated to assess within-laboratory variation.[18]

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD):

    • Execution: These are typically determined based on the signal-to-noise ratio (S/N). The LOQ is the concentration that yields an S/N of approximately 10, while the LOD yields an S/N of approximately 3. The LOQ must be sufficiently low to quantify impurities at the required reporting threshold (e.g., 0.05% as per ICH Q3A).

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

    • Execution: Introduce small changes to the method, such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%). The system suitability parameters (e.g., resolution, tailing factor) must remain within acceptable limits.

Experimental Protocols & Data Summary

Protocol: RP-HPLC-MS Purity Method
  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and PDA detector.

    • Mass Spectrometer with an ESI source.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      Time (min) %B
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • UV Detection: 210 nm.

  • MS Conditions (Positive ESI):

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Scan Range: m/z 50-500

  • Sample Preparation:

    • Test Sample: Accurately weigh and dissolve the sample in Mobile Phase A to a final concentration of 1.0 mg/mL.

    • Reference Standard: Prepare in the same manner as the test sample.

Table: Summary of Validation Data (Example)
Validation Parameter Acceptance Criteria Result
Specificity All peaks resolved (Resolution > 2.0). Peak purity > 990.Pass
Linearity (R²) ≥ 0.9990.9998
Range LOQ - 120% of Test Conc.0.05% - 1.2 mg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5% - 101.2%
Precision (Repeatability %RSD) ≤ 1.0%0.45%
Precision (Intermediate %RSD) ≤ 2.0%1.15%
LOQ (% of 1 mg/mL) Report Value (S/N ≈ 10)0.04%
LOD (% of 1 mg/mL) Report Value (S/N ≈ 3)0.01%
Robustness System suitability parameters met.Pass

Conclusion

The validation of purity for n-Boc 5-(methylamino)pentan-1-ol is a critical quality control function that demands a scientifically sound and rigorous approach. A well-developed and validated RP-HPLC-MS method serves as the cornerstone of this process, providing the specificity and sensitivity required to detect and quantify a wide range of potential impurities. By following the principles outlined in the ICH Q2(R2) guidelines and supplementing the primary method with orthogonal techniques like GC for residual solvents, drug development professionals can ensure the quality of this key building block, thereby safeguarding the integrity of the final pharmaceutical product. This multi-faceted analytical strategy is not just a regulatory requirement but a commitment to scientific excellence and patient safety.

References

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • BioPharm International. (2026). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • PubMed. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides. [Link]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • ResearchGate. (n.d.). Development and validation of a new HPLC-MS method for meglumine impurity profiling. [Link]

  • Pharmaceutical Technology. (2014). Validation of Impurity Methods, Part II. [Link]

  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. [Link]

  • AKJournals. (n.d.). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. [Link]

  • Semantic Scholar. (2004). Validation of high-performance liquid chromatography methods for pharmaceutical analysis. [Link]

  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

  • PMC. (2023). Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease. [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. [Link]

  • PMC. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]

  • Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines.... [Link]

  • ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • PubMed. (1987). High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols.... [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary information paper. [Link]

  • ResearchGate. (n.d.). VALIDATION OF AN ANALYTICAL PROCEDURE с CONTROL OF RESIDUAL SOLVENTS IN PHARMACEUTICAL SUBSTANCE. [Link]

  • ResearchGate. (2014). Simple And Efficient Method For Synthesis Of Z-Boc-Amino Acid Amides Using P-Toluenesulphonyl Chloride. [Link]

Sources

Comparative

Optimizing PROTAC Linker Design: A Comparative Guide to n-Boc 5-(methylamino)pentan-1-ol vs. PEG Linkers

The rational design of Proteolysis Targeting Chimeras (PROTACs) represents one of the most complex challenges in modern medicinal chemistry. Because these heterobifunctional molecules routinely violate Lipinski’s Rule of...

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Author: BenchChem Technical Support Team. Date: April 2026

The rational design of Proteolysis Targeting Chimeras (PROTACs) represents one of the most complex challenges in modern medicinal chemistry. Because these heterobifunctional molecules routinely violate Lipinski’s Rule of Five (bRo5), achieving oral bioavailability and cellular permeability is a paramount hurdle. While the warhead and E3 ligase ligands dictate target specificity, the linker is the critical determinant of the molecule's physicochemical properties, ternary complex geometry, and ultimate degradation efficacy[1].

Historically, Polyethylene Glycol (PEG) chains have been the default linker choice due to their flexibility and synthetic accessibility[2]. However, as the field shifts focus from early tool compounds to clinical candidates, functionalized alkyl linkers—specifically building blocks like n-Boc 5-(methylamino)pentan-1-ol —have emerged as strategic alternatives to overcome the permeability limitations inherent to PEGylated systems[][4].

This guide provides an objective, data-driven comparison between these two linker paradigms, detailing the mechanistic causality behind their performance differences and providing self-validating protocols for their integration into PROTAC workflows.

Mechanistic Divergence: The Hydration vs. Lipophilicity Paradigm

The fundamental difference between PEG and alkyl linkers lies in how they interact with aqueous and lipid environments. This interaction dictates the desolvation energy penalty the PROTAC must pay to cross the cell membrane.

Polyethylene Glycol (PEG) Linkers

PEG linkers consist of repeating ethylene glycol units ( −O−CH2​−CH2​− ). They achieve excellent aqueous solubility via enthalpy-driven hydration; the lone pairs on the ether oxygens act as multiple Hydrogen Bond Acceptors (HBAs)[].

  • The Advantage: High solubility prevents compound aggregation in assay buffers and physiological fluids, and the inherent flexibility (driven by the gauche effect) allows the PROTAC to adopt folded conformations that can sometimes shield polar surface area[5].

  • The Liability: Each ether oxygen adds approximately 9 Ų to the Topological Polar Surface Area (TPSA). When the PROTAC attempts to passively diffuse across the hydrophobic lipid bilayer, stripping the water molecules from these ether oxygens incurs a massive energetic penalty, often resulting in poor cellular permeability[1][]. Additionally, PEG chains are susceptible to in vivo oxidative cleavage (peroxidation), leading to chain scission and loss of degrader activity[].

Functionalized Alkyl Linkers: n-Boc 5-(methylamino)pentan-1-ol

Alkyl linkers utilize saturated hydrocarbon chains to bridge the pharmacophores. n-Boc 5-(methylamino)pentan-1-ol is a highly specialized, orthogonally protected building block featuring a 5-carbon alkyl chain, a primary hydroxyl group, and a Boc-protected methyl-substituted amine[4].

  • The Permeability Advantage: Replacing ether oxygens with methylene groups strips the spacer of HBAs, drastically reducing TPSA. The 5-carbon length provides an optimal spatial distance without introducing excessive lipophilicity that could lead to non-specific binding or efflux[].

  • The Tertiary Amide Effect (Causality): The defining feature of this specific building block is the methylamino group. When the Boc group is deprotected and the amine is coupled to a carboxylic acid (e.g., on an E3 ligand), it forms a tertiary amide . Unlike secondary amides formed from primary amines, tertiary amides lack a Hydrogen Bond Donor (HBD). Eliminating just one HBD can exponentially decrease the desolvation penalty, driving a significant increase in passive membrane permeability[6].

  • Metabolic Stability: Alkyl chains are metabolically "inert" to chain scission. While they may undergo terminal hydroxylation, the overall chain length and degrader activity are typically retained[].

LinkerWorkflow Start Target & E3 Ligase Identified Assess Assess Physicochemical Requirements Start->Assess Branch Solubility vs. Permeability Priority? Assess->Branch PEG Select PEG Linker (High Solubility) Branch->PEG Needs Solubility Alkyl Select Alkyl Linker e.g., n-Boc 5-(methylamino)pentan-1-ol Branch->Alkyl Needs Permeability Synthesize Synthesize PROTAC Library PEG->Synthesize Alkyl->Synthesize Test In Vitro Assays (PAMPA, DC50, Dmax) Synthesize->Test Optimize Iterative Optimization Test->Optimize Optimize->Assess

Fig 1. Decision workflow for selecting between PEG and functionalized alkyl linkers in PROTAC design.

Quantitative Comparison: Physicochemical & Biological Metrics

The following table synthesizes experimental data trends comparing a standard PEG3 linker against the n-Boc 5-(methylamino)pentan-1-ol derived linker (post-coupling) within a matched PROTAC scaffold[1][][6].

Property / MetricPEG Linker (e.g., PEG3)Alkyl Linker (from 5-(methylamino)pentan-1-ol)Impact on PROTAC Performance
Topological Polar Surface Area (TPSA) High (+ ~27 Ų from ethers)Low (Hydrocarbon chain)Lower TPSA directly correlates with improved passive diffusion across lipid bilayers.
Hydrogen Bond Acceptors (HBA) High (Multiple ether oxygens)Low (Only terminal linkages)Fewer HBAs reduce the energetic cost of desolvation during membrane entry.
Hydrogen Bond Donors (HBD) at Linkage Variable (Often forms secondary amides)Zero (Forms a tertiary amide)Eliminating HBDs is the most effective strategy for improving bRo5 compound permeability.
Aqueous Solubility Excellent (Enthalpy-driven)Moderate to LowAlkyl-linked PROTACs may require formulation with cyclodextrins or ionizable counter-ions for in vivo dosing.
Passive Permeability ( Pe​ via PAMPA) Low (< 1 × 10⁻⁶ cm/s)High (> 5 × 10⁻⁶ cm/s)Higher Pe​ translates to higher unbound intracellular drug concentrations.
Metabolic Stability Susceptible to oxidative cleavageHighly stableAlkyl linkers prevent premature fragmentation of the heterobifunctional molecule.

Self-Validating Experimental Protocols

To objectively evaluate these linkers, researchers must employ robust, self-validating methodologies. The following protocols detail the orthogonal synthesis using the alkyl building block and the subsequent permeability assessment.

Protocol 1: Orthogonal Synthesis Using n-Boc 5-(methylamino)pentan-1-ol

This protocol leverages the orthogonal functional groups (hydroxyl and Boc-protected amine) to sequentially build the PROTAC without side reactions.

Step 1: Mitsunobu Coupling (Target Ligand Attachment)

  • Rationale: The Mitsunobu reaction allows direct etherification of the primary alcohol on the linker with a phenolic hydroxyl on the target ligand, avoiding the need to pre-activate the alcohol to a halide, which could degrade sensitive pharmacophores.

  • Procedure: Dissolve the target ligand (1.0 eq), n-Boc 5-(methylamino)pentan-1-ol (1.2 eq), and Triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF under inert atmosphere. Cool to 0°C. Dropwise add Diisopropyl azodicarboxylate (DIAD, 1.5 eq). Stir at room temperature for 12 hours. Purify via flash chromatography.

Step 2: Boc Deprotection

  • Rationale: Acidic cleavage of the Boc group reveals the secondary amine (methylamine) while leaving the newly formed ether linkage intact.

  • Procedure: Dissolve the intermediate in Dichloromethane (DCM). Add Trifluoroacetic acid (TFA) to a final concentration of 20% v/v. Stir for 2 hours at room temperature. Evaporate the solvent under reduced pressure and co-evaporate with toluene to remove residual TFA.

Step 3: Amide Coupling (E3 Ligase Ligand Attachment)

  • Rationale: The revealed secondary amine is sterically hindered. Using a highly efficient coupling reagent like HATU ensures high-yielding formation of the critical tertiary amide .

  • Procedure: Dissolve the E3 ligase ligand (bearing a free carboxylic acid, 1.0 eq), the deprotected linker-target intermediate (1.1 eq), and HATU (1.2 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 4 hours at room temperature. Quench with water, extract with EtOAc, and purify via preparative HPLC.

  • Validation: Confirm the absence of the N-H proton via ¹H-NMR and verify the exact mass via LC-MS to ensure tertiary amide formation.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA isolates passive diffusion from active transport, providing a direct measurement of how the linker's physicochemical properties affect membrane traversal[6].

Step 1: Preparation of Solutions

  • Prepare a 10 mM stock of the PROTAC in DMSO.

  • Donor Solution: Dilute the stock to 10 µM in PBS (pH 7.4) ensuring a final DMSO concentration of 5% to maintain solubility.

  • Acceptor Solution: Prepare PBS (pH 7.4) with 5% DMSO.

Step 2: Assay Assembly

  • Apply 5 µL of a 20% (w/v) dodecane/lecithin solution to the PVDF filter membrane of the donor plate to create the artificial lipid bilayer.

  • Add 150 µL of the Donor Solution to the donor wells.

  • Add 300 µL of the Acceptor Solution to the acceptor wells.

  • Carefully combine the plates to form a "sandwich."

Step 3: Incubation & Quantification

  • Incubate the sandwich plate at room temperature for 16 hours in a humidity chamber to prevent evaporation.

  • Separate the plates. Quantify the concentration of the PROTAC in both donor and acceptor wells using LC-MS/MS (employing a standard curve and an internal standard for validation).

  • Data Analysis: Calculate the effective permeability coefficient ( Pe​ ). A Pe​ > 1 × 10⁻⁶ cm/s indicates acceptable passive permeability for a PROTAC.

PROTACPathway PROTAC PROTAC Molecule (Linker + Ligands) Cell Cell Membrane Diffusion PROTAC->Cell Linker dictates permeability Ternary Ternary Complex (POI - PROTAC - E3) Cell->Ternary Target binding Ubiquitin Polyubiquitination of POI Ternary->Ubiquitin E3 Ligase activity Proteasome 26S Proteasome Degradation Ubiquitin->Proteasome Recognition

Fig 2. PROTAC-mediated targeted protein degradation pathway highlighting the role of membrane diffusion.

Strategic Recommendations for Drug Developers

The selection between a PEG linker and an alkyl linker like n-Boc 5-(methylamino)pentan-1-ol should not be arbitrary; it must be driven by the specific liabilities of the target and E3 ligands:

  • Default to Alkyl for Permeability Rescue: If your initial PROTAC library (often synthesized with PEG linkers for ease of handling) shows potent biochemical ternary complex formation but poor cellular degradation ( DC50​ ), the bottleneck is likely permeability. Swapping to the 5-(methylamino)pentyl linker to eliminate HBDs and reduce TPSA is a highly validated rescue strategy[][6].

  • Utilize PEG for Highly Lipophilic Warheads: If both the POI ligand and E3 ligand are exceedingly hydrophobic (cLogP > 5), an alkyl linker may push the total lipophilicity into a range where the compound crashes out of assay buffers or binds non-specifically to plasma proteins. In these cases, a PEG linker is necessary to restore enthalpy-driven aqueous solubility[1].

  • Exploit the Tertiary Amide: The structural genius of n-Boc 5-(methylamino)pentan-1-ol is the methyl substitution on the amine. Drug developers should actively seek to replace secondary amides in their linker-ligand junctions with tertiary amides or esters to systematically improve the pharmacokinetic profiles of their degraders[6].

References

  • Troup, R. I., et al. "Current strategies for the design of PROTAC linkers: a critical review." PMC - NIH. Available at: [Link]

  • Atilaw, Y., et al. "Linker-Dependent Folding Rationalizes PROTAC Cell Permeability." PMC - NIH. Available at:[Link]

  • Foley, C. A., et al. "Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity." PMC - NIH. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Validating the Structural Integrity of n-Boc 5-(methylamino)pentan-1-ol using 2D NMR

In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous confirmation of molecular structure is paramount. For molecules such as n-Boc 5-(methylamino)pentan-1-ol, which incorporates a...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous confirmation of molecular structure is paramount. For molecules such as n-Boc 5-(methylamino)pentan-1-ol, which incorporates a flexible aliphatic chain and a labile protecting group, this task presents unique challenges. This guide provides an in-depth comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques for the robust structural validation of this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in organic synthesis due to its stability and ease of removal under mild acidic conditions.[1] However, its presence, along with the inherent flexibility of the pentyl chain in n-Boc 5-(methylamino)pentan-1-ol, can lead to spectral overlap in one-dimensional (1D) ¹H NMR, complicating definitive structural assignment. 2D NMR spectroscopy overcomes these limitations by spreading spectral information across two frequency dimensions, revealing correlations between nuclei that provide a clear roadmap of the molecular architecture.[2]

This guide will dissect the application of three pivotal 2D NMR experiments: Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). We will explore the causality behind experimental choices and present a self-validating system of protocols to ensure trustworthy and reproducible results.

The Challenge: Ambiguity in 1D NMR

A standard 1D ¹H NMR spectrum of n-Boc 5-(methylamino)pentan-1-ol would likely exhibit broad, overlapping multiplets for the methylene protons of the pentyl chain, making precise assignment difficult. The N-H proton signal can also be broad and sometimes difficult to observe.[1] While ¹³C NMR provides information on the number of unique carbon environments, it does not directly reveal the connectivity between atoms. This is where the power of 2D NMR becomes indispensable.[3]

A Multi-faceted Approach: Comparing 2D NMR Techniques

To achieve unambiguous structural validation, a combination of 2D NMR experiments is employed. Each technique provides a unique piece of the structural puzzle, and together they form a comprehensive and self-validating dataset.

COSY (Correlation Spectroscopy): Mapping the Proton-Proton Network

Principle: COSY is a homonuclear correlation experiment that identifies protons that are coupled to each other, typically through two or three bonds (J-coupling).[4][5] The resulting 2D spectrum displays the 1D ¹H NMR spectrum along the diagonal, with off-diagonal cross-peaks indicating which protons are coupled.[6][7]

Why it's essential: For n-Boc 5-(methylamino)pentan-1-ol, COSY is the first step in tracing the connectivity of the pentyl chain. By identifying which methylene groups are adjacent to one another, we can build a contiguous spin system from one end of the chain to the other.

Experimental Protocol: Acquiring a ¹H-¹H COSY Spectrum

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[8][9] Ensure the solution is homogeneous.

  • Instrument Setup:

    • Tune and match the probe for ¹H.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • Acquisition Parameters (for a 500 MHz spectrometer):

    • Pulse Program: cosygpqf (or equivalent gradient-selected COSY sequence).

    • Spectral Width (SW): 10-12 ppm in both dimensions.

    • Number of Points (TD): 2048 in F2, 256-512 in F1.

    • Number of Scans (NS): 2-4.

    • Relaxation Delay (D1): 1-2 seconds.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase and baseline correct the spectrum.

    • Symmetrize the spectrum if necessary.

Data Interpretation: Hypothetical COSY Data for n-Boc 5-(methylamino)pentan-1-ol

Cross-Peak (δ¹H, δ¹H) Correlation Interpretation
(3.64, 1.58)H1 ↔ H2The methylene protons adjacent to the hydroxyl group are coupled to the next methylene group in the chain.
(1.58, 1.43)H2 ↔ H3Confirms the connectivity between the second and third methylene groups.
(1.43, 1.52)H3 ↔ H4Shows coupling between the third and fourth methylene groups.
(1.52, 3.10)H4 ↔ H5The fourth methylene group is coupled to the methylene group adjacent to the nitrogen.
(3.10, 2.75)H5 ↔ H6The methylene protons adjacent to the nitrogen are coupled to the methyl group on the nitrogen.

Note: Chemical shifts (δ) are hypothetical and for illustrative purposes.

COSY_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve sample in CDCl3 prep2 Transfer to NMR tube prep1->prep2 acq1 Tune & Lock prep2->acq1 acq2 Shim acq1->acq2 acq3 Run COSY experiment acq2->acq3 proc1 2D Fourier Transform acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Identify Cross-Peaks proc2->proc3 proc4 Map ¹H-¹H Connectivity proc3->proc4

Caption: Workflow for COSY data acquisition and analysis.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Carbons

Principle: HSQC is a heteronuclear correlation experiment that identifies direct one-bond correlations between a proton and the carbon to which it is attached.[10][11] The resulting 2D spectrum has a ¹H spectrum on one axis and a ¹³C spectrum on the other, with cross-peaks indicating the ¹H-¹³C one-bond connections.[12]

Why it's essential: HSQC provides definitive assignments for each protonated carbon in the molecule. By correlating the proton signals, which were connected via COSY, to their respective carbon signals, we can map out the carbon skeleton of the pentyl chain. An edited HSQC can further distinguish between CH/CH₃ and CH₂ groups, providing additional confirmation.[13]

Experimental Protocol: Acquiring a ¹H-¹³C HSQC Spectrum

  • Sample Preparation: Use the same sample prepared for the COSY experiment. A slightly higher concentration (20-50 mg) may be beneficial for ¹³C-detected experiments.[9]

  • Instrument Setup:

    • Tune and match the probe for both ¹H and ¹³C.

    • Lock and shim as for the COSY experiment.

  • Acquisition Parameters (for a 500 MHz spectrometer):

    • Pulse Program: hsqcedetgpsisp2.3 (or equivalent edited HSQC sequence).

    • Spectral Width (SW): 10-12 ppm in F2 (¹H), 160-200 ppm in F1 (¹³C).

    • Number of Points (TD): 2048 in F2, 256-512 in F1.

    • Number of Scans (NS): 4-8.

    • Relaxation Delay (D1): 1-2 seconds.

    • One-bond coupling constant (¹JCH): Set to an average value of 145 Hz.

  • Processing:

    • Apply appropriate window functions (e.g., sine-bell in both dimensions).

    • Perform a two-dimensional Fourier transform.

    • Phase and baseline correct the spectrum.

Data Interpretation: Hypothetical HSQC Data for n-Boc 5-(methylamino)pentan-1-ol

Cross-Peak (δ¹H, δ¹³C) Correlation Interpretation
(3.64, 62.5)H1 - C1Assigns the proton at 3.64 ppm to the carbon at 62.5 ppm (the carbon bearing the OH group).
(1.58, 32.4)H2 - C2Connects the next proton in the chain to its corresponding carbon.
(1.43, 23.5)H3 - C3Continues the assignment of the carbon backbone.
(1.52, 29.1)H4 - C4Further mapping of the pentyl chain.
(3.10, 49.8)H5 - C5Assigns the proton adjacent to the nitrogen to its carbon.
(2.75, 34.2)H6 - C6Assigns the N-methyl protons to the N-methyl carbon.
(1.45, 28.5)H-Boc - C-Boc (CH₃)Confirms the protons of the tert-butyl group are attached to the methyl carbons of the Boc group.

Note: Chemical shifts (δ) are hypothetical and for illustrative purposes.

HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Fragments

Principle: HMBC is a heteronuclear correlation experiment that reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems).[13][14] Direct one-bond correlations are typically suppressed.[15]

Why it's essential: HMBC is the key to connecting the different spin systems and identifying quaternary carbons (carbons with no attached protons). For n-Boc 5-(methylamino)pentan-1-ol, HMBC will show correlations from the N-methyl protons and the adjacent methylene protons to the carbonyl carbon of the Boc group, definitively confirming the location of the protecting group. It will also show correlations between protons on one part of the pentyl chain and carbons two or three bonds away, further validating the overall structure.

Experimental Protocol: Acquiring a ¹H-¹³C HMBC Spectrum

  • Sample Preparation: The same sample can be used.

  • Instrument Setup:

    • Tune and match the probe for both ¹H and ¹³C.

    • Lock and shim as before.

  • Acquisition Parameters (for a 500 MHz spectrometer):

    • Pulse Program: hmbcgplpndqf (or equivalent gradient-selected HMBC sequence).

    • Spectral Width (SW): 10-12 ppm in F2 (¹H), 200-220 ppm in F1 (¹³C).

    • Number of Points (TD): 2048 in F2, 512-1024 in F1.

    • Number of Scans (NS): 8-16.

    • Relaxation Delay (D1): 1.5-2.5 seconds.

    • Long-range coupling constant (ⁿJCH): Optimized for a range of couplings, typically set to 8-10 Hz.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in F2 and a sine-bell function in F1.

    • Perform a two-dimensional Fourier transform.

    • Phase and baseline correct the spectrum.

Data Interpretation: Hypothetical HMBC Data for n-Boc 5-(methylamino)pentan-1-ol

Proton (δ¹H) Correlated Carbon (δ¹³C) Number of Bonds Interpretation
H5 (3.10)C-Boc (C=O) (156.1)3Confirms the methylene group next to the nitrogen is three bonds away from the Boc carbonyl carbon.
H6 (2.75)C-Boc (C=O) (156.1)2Confirms the N-methyl group is two bonds away from the Boc carbonyl carbon.
H-Boc (1.45)C-Boc (C=O) (156.1)3Shows a correlation from the Boc methyl protons to the Boc carbonyl carbon.
H-Boc (1.45)C-Boc (quaternary) (79.5)2Shows a correlation from the Boc methyl protons to the Boc quaternary carbon.
H1 (3.64)C3 (23.5)3A three-bond correlation within the pentyl chain, confirming the chain's integrity.

Note: Chemical shifts (δ) are hypothetical and for illustrative purposes.

Caption: Key HMBC correlations in n-Boc 5-(methylamino)pentan-1-ol.

Synthesizing the Data for Unambiguous Validation

By combining the information from COSY, HSQC, and HMBC experiments, a complete and unambiguous structural assignment of n-Boc 5-(methylamino)pentan-1-ol can be achieved.

  • COSY establishes the proton-proton connectivities along the pentyl chain.

  • HSQC links each proton to its directly attached carbon, allowing for the assignment of the protonated carbons.

  • HMBC connects the fragments, confirms the position of the Boc group, and allows for the assignment of quaternary carbons.

This tripartite approach ensures a self-validating system where the data from each experiment corroborates the others, leading to a high degree of confidence in the final structural assignment.

The Impact of Solvent Choice

It is important to note that the choice of deuterated solvent can influence the chemical shifts of protons and carbons.[16][17] While CDCl₃ is a common choice, for molecules with exchangeable protons like the hydroxyl and N-H protons in our target molecule, solvents like DMSO-d₆ or CD₃OD can provide sharper signals for these protons and may be advantageous. However, the connectivity information derived from 2D NMR experiments will remain consistent regardless of the solvent used.[18][19]

Conclusion

The structural validation of seemingly simple molecules like n-Boc 5-(methylamino)pentan-1-ol can be surprisingly complex due to factors such as conformational flexibility and the presence of protecting groups. While 1D NMR provides a foundational overview, it often falls short of providing the necessary resolution for unambiguous assignment. A comprehensive 2D NMR analysis, leveraging the complementary information provided by COSY, HSQC, and HMBC experiments, offers a robust and reliable methodology for complete structural elucidation. This guide has provided the theoretical underpinnings, practical experimental protocols, and a logical framework for interpreting the data, empowering researchers to confidently validate the structural integrity of their molecules.

References

  • NMRium - The next-generation NMR software. (n.d.). Retrieved from [Link]

  • Mnova NMR Software for 1D and 2D NMR Data - Mestrelab Research. (n.d.). Retrieved from [Link]

  • Recommended Software for NMR Data Process – Georgia Tech NMR Center. (n.d.). Retrieved from [Link]

  • NMR Data Processing Software - University of Delaware. (n.d.). Retrieved from [Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. (n.d.). Retrieved from [Link]

  • Heteronuclear single quantum coherence spectroscopy - Wikipedia. (n.d.). Retrieved from [Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.). Retrieved from [Link]

  • 7.4: Two Dimensional Heteronuclear NMR Spectroscopy - Chemistry LibreTexts. (2023, February 11). Retrieved from [Link]

  • Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy) The most frequently used two-dime - CF NMR CEITEC. (n.d.). Retrieved from [Link]

  • COSY - NMR Core Facility - Columbia University. (n.d.). Retrieved from [Link]

  • Software for Spectra Processing - Center for Nuclear Magnetic Resonance Spectroscopy. (2026, February 23). Retrieved from [Link]

  • HSQC and HMBC - NMR Core Facility - Columbia University. (n.d.). Retrieved from [Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules - YouTube. (2020, December 4). Retrieved from [Link]

  • Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts - Taylor & Francis. (2007, February 24). Retrieved from [Link]

  • Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride - Canadian Science Publishing. (n.d.). Retrieved from [Link]

  • The Evolving Landscape of NMR Structural Elucidation - PMC - NIH. (2026, March 7). Retrieved from [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC - NIH. (2024, April 25). Retrieved from [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy | OMICS International. (2013, February 7). Retrieved from [Link]

  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride - University of Kentucky X-Ray Crystallography Facility. (n.d.). Retrieved from [Link]

  • STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS - Go up. (2023, July 24). Retrieved from [Link]

  • Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols - Taylor & Francis. (n.d.). Retrieved from [Link]

  • Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. (2019, January 8). Retrieved from [Link]

  • NMR入門講座 ⑥溶液2次元NMRの原理と読み方. (2022, October 12). Retrieved from [Link]

  • NMR Sample Preparation: The Complete Guide - Organomation. (n.d.). Retrieved from [Link]

  • Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy) HM - CF NMR CEITEC. (n.d.). Retrieved from [Link]

  • 2D HMBC - NMR Wiki. (2011, January 8). Retrieved from [Link]

  • Carbon - Magritek. (n.d.). Retrieved from [Link]

  • 5.3: HMBC and HMQC Spectra - Chemistry LibreTexts. (2022, October 4). Retrieved from [Link]

  • NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (n.d.). Retrieved from [Link]

  • How does solvent choice effect chemical shift in NMR experiments? : r/chemhelp - Reddit. (2022, January 13). Retrieved from [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy | Semantic Scholar. (2013, February 7). Retrieved from [Link]

  • Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Sev. (n.d.). Retrieved from [Link]

  • 3 - Imperial College London. (n.d.). Retrieved from [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy - anuchem. (2013, February 7). Retrieved from [Link]

  • E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy - Health, Safety and Environment Office. (n.d.). Retrieved from [Link]

  • Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. (2023, December 1). Retrieved from [Link]

  • NMRにおけるHMBCスペクトル - 株式会社DNP科学分析センター. (n.d.). Retrieved from [Link]

  • Understanding 2D NMR Spectra: How to Read and Interpret Them - Creative Biostructure. (2025, March 27). Retrieved from [Link]

  • 7.6: Interpreting 2-D NMR Spectra - Chemistry LibreTexts. (2023, February 11). Retrieved from [Link]

  • 7 Two-dimensional NMR - The James Keeler Group. (n.d.). Retrieved from [Link]

  • Interpretation of 2-Dimensional NMR spectra of small molecules - etd@IISc. (n.d.). Retrieved from [Link]

  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide - AZoOptics. (2025, May 29). Retrieved from [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Synthesis, Structure Analysis, Theoretical Calculations and Relative Protonation Constants by NMR of Secondary Amino Alcohols - PubMed. (2025, August 19). Retrieved from [Link]

  • N-Boc protection of aminoesters a . | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

n-Boc 5-(methylamino)pentan-1-ol proper disposal procedures

As a Senior Application Scientist, I recognize that the safe handling and disposal of protected amino alcohols is just as critical as their application in complex organic syntheses. n-Boc 5-(methylamino)pentan-1-ol (tert...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the safe handling and disposal of protected amino alcohols is just as critical as their application in complex organic syntheses. n-Boc 5-(methylamino)pentan-1-ol (tert-butyl (5-hydroxypentyl)(methyl)carbamate) is a highly versatile synthon used extensively in the development of active pharmaceutical ingredients (APIs) and peptidomimetics.

However, the very chemical properties that make the tert-butyloxycarbonyl (Boc) group an excellent protecting group—specifically its acid lability—create unique logistical and safety challenges during waste management. This guide provides a comprehensive, self-validating operational plan for the proper disposal of n-Boc 5-(methylamino)pentan-1-ol, ensuring compliance with environmental regulations and safeguarding laboratory personnel.

Physicochemical Profile & Hazard Causality

To design an effective disposal strategy, we must first understand the physicochemical properties of the compound. n-Boc 5-(methylamino)pentan-1-ol is typically handled as a viscous liquid or low-melting solid dissolved in organic solvents.

Table 1: Quantitative Data & Hazard Profile

PropertyValue / DescriptionOperational & Disposal Implication
Chemical Name tert-butyl (5-hydroxypentyl)(methyl)carbamateMust be written in full on all hazardous waste labels; RCRA strictly prohibits abbreviations[1].
Molecular Formula C₁₁H₂₃NO₃Purely organic constituent; mandates high-temperature incineration via a licensed contractor.
Molecular Weight 217.31 g/mol High molecular weight indicates low volatility for the neat compound, reducing inhalation risk of the pure substance.
Solubility Soluble in DCM, THF, EtOAc, MeOH; poorly soluble in waterWaste will almost exclusively be generated as a solvent mixture, dictating whether it enters halogenated or non-halogenated streams.
Chemical Stability Stable in neutral/basic media; Highly Acid-Labile Critical: Must be strictly segregated from acidic waste to prevent rapid, uncontrollable gas evolution[2].

The Mechanistic Danger of Improper Disposal

The most significant safety risk associated with Boc-protected amines is not the toxicity of the molecule itself, but its reactivity in the waste carboy. The Boc group is highly sensitive to strong acids (e.g., Trifluoroacetic acid, HCl)[2].

If n-Boc 5-(methylamino)pentan-1-ol waste is inadvertently mixed with acidic waste streams, it undergoes an acid-catalyzed deprotection. This reaction generates a t-butyl cation intermediate, which rapidly fragments to produce isobutylene gas and carbon dioxide [2]. In a sealed, glass waste container, this rapid gas expansion causes catastrophic pressurization, leading to chemical explosions—a highly preventable yet common laboratory accident.

Pathway BocAmine n-Boc 5-(methylamino)pentan-1-ol (Stable in Base/Neutral) Intermediate t-Butyl Cation + Carbamic Acid BocAmine->Intermediate + H+ Acid Strong Acid Waste (e.g., TFA, HCl) Acid->Intermediate Products 5-(methylamino)pentan-1-ol + Isobutylene (Gas) + CO2 (Gas) Intermediate->Products Rapid Decomposition Hazard Pressurization Hazard in Sealed Containers Products->Hazard Gas Expansion

Acid-catalyzed deprotection pathway of Boc-amines leading to hazardous gas generation.

Step-by-Step Disposal Methodologies

Under the Resource Conservation and Recovery Act (RCRA), a hazardous waste listing triggers "cradle-to-grave" management requirements[3]. The primary method for the disposal of Boc-amino alcohols is through a licensed chemical waste disposal service; they must never be discharged down the drain[1].

Protocol A: Routine Laboratory Disposal of Solvent Mixtures

This protocol is a self-validating system designed to prevent the accidental mixing of incompatible chemicals.

  • Step 1: Waste Characterization. Identify the primary solvent vehicle. If the solvent is dichloromethane (DCM) or chloroform, designate the waste for the Halogenated Organic stream. If the solvent is ethyl acetate, methanol, or THF, designate it for the Non-Halogenated Organic stream.

  • Step 2: pH Verification (Self-Validation Check). Before adding the n-Boc 5-(methylamino)pentan-1-ol solution to a bulk waste carboy, test a 1 mL aliquot of the bulk waste with pH indicator paper.

    • Causality: If the bulk waste pH is < 4, do not add the Boc-protected compound. The acidic environment will trigger the degradation pathway outlined above.

  • Step 3: Segregation and Transfer. Transfer the waste into a compatible, clearly labeled High-Density Polyethylene (HDPE) or safety-coated glass container.

  • Step 4: RCRA-Compliant Labeling. Attach a standardized hazardous waste tag. Check the box for "Hazardous Waste" and write the full chemical name: "tert-butyl (5-hydroxypentyl)(methyl)carbamate in [Solvent Name]". Do not use structural abbreviations[1].

  • Step 5: Active Venting (If Necessary). If there is any suspicion of trace acid contamination in the waste mixture, cap the container with a vented pressure-relief cap for the first 24 hours before sealing it tightly for EH&S pickup.

Protocol B: Decontamination of Empty Primary Containers

Empty reagent bottles that previously held n-Boc 5-(methylamino)pentan-1-ol must be decontaminated before being discarded as standard solid waste[1].

  • Step 1: Triple Rinsing. Add a small volume (approx. 5-10% of the container's volume) of a compatible, volatile solvent (e.g., ethanol or acetone) to the empty container. Cap and agitate thoroughly.

  • Step 2: Rinsate Collection. Pour the rinsate into the appropriate Non-Halogenated Organic waste container. Repeat this process two more times (Triple Rinse).

  • Step 3: Defacing and Disposal. Once decontaminated, completely deface or remove the original chemical label. The clean glass/plastic container can now be disposed of according to your institution's guidelines for non-hazardous laboratory waste[1].

G Start Waste Generation: n-Boc 5-(methylamino)pentan-1-ol CheckAcid Is the receiving waste stream acidic? (pH < 4) Start->CheckAcid Neutralize Do Not Mix! Create separate waste stream or neutralize carefully CheckAcid->Neutralize Yes Segregate Segregate into designated Organic Waste Container CheckAcid->Segregate No Neutralize->Segregate Label Label: 'Hazardous Waste' Include full chemical name Segregate->Label Store Store in Secondary Containment (Away from strong acids) Label->Store Pickup EH&S / Licensed Contractor Pickup Store->Pickup

Workflow for the safe segregation and disposal of n-Boc 5-(methylamino)pentan-1-ol waste.

Emergency Response & Spill Mitigation

In the event of an accidental spill or exposure during the handling or disposal process, immediate action is required to mitigate health risks and environmental contamination[1].

  • Personnel Exposure:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water[1].

    • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do[1].

  • Spill Containment:

    • Don appropriate PPE (nitrile gloves, safety goggles, lab coat).

    • Cover the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite, or commercial spill pads). Do not use sawdust or paper towels if the compound is dissolved in a highly flammable solvent.

    • Sweep up the absorbent material using non-sparking tools and place it into a heavy-duty hazardous waste bag or sealed bucket. Label as hazardous spill debris for EH&S collection.

Sources

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